molecular formula C8H14O2 B089276 4-Methylcyclohexanecarboxylic acid CAS No. 13064-83-0

4-Methylcyclohexanecarboxylic acid

Cat. No.: B089276
CAS No.: 13064-83-0
M. Wt: 142.2 g/mol
InChI Key: QTDXSEZXAPHVBI-UHFFFAOYSA-N
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Description

4-Methylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohexane-1-carboxylic acid
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InChI

InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
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InChI Key

QTDXSEZXAPHVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
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DSSTOX Substance ID

DTXSID80195822, DTXSID20274140, DTXSID20274145
Record name 4-Methylcyclohexanecarboxylic acid
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Record name trans-4-Methylcyclohexanecarboxylic acid
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Molecular Weight

142.20 g/mol
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CAS No.

4331-54-8, 934-67-8, 13064-83-0
Record name 4-Methylcyclohexanecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylcyclohexanecarboxylic Acid from p-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylcyclohexanecarboxylic acid from p-toluic acid, focusing on the catalytic hydrogenation of the aromatic ring. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines a detailed experimental protocol, presents comparative data for different catalytic systems, and illustrates the reaction pathway and experimental workflow.

Introduction

The conversion of p-toluic acid to this compound is achieved through the catalytic hydrogenation of the benzene (B151609) ring. This reaction typically requires a heterogeneous catalyst and a hydrogen source, often under elevated temperature and pressure. The product is a saturated cycloaliphatic carboxylic acid, which exists as a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. Subsequent purification or isomerization steps may be necessary depending on the desired stereochemistry of the final product.

Catalytic Hydrogenation: A Comparative Overview

The choice of catalyst is critical for the efficient and selective hydrogenation of p-toluic acid. While various transition metals can catalyze this reaction, rhodium, ruthenium, and palladium are among the most commonly employed. The following table summarizes the performance of different catalysts for the hydrogenation of benzoic acid, a closely related substrate, and includes data for p-toluic acid where available. The activity order for the hydrogenation of benzoic acid in supercritical CO2 has been reported as Rh/C > Ru/C > Pt/C > Pd/C.[1]

CatalystSubstrateSolventTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to Cyclohexane Carboxylic Acid (%)Source
5% Rh/CBenzoic AcidSupercritical CO₂8010~100100[1]
5% Rh/Cp-Toluic AcidSupercritical CO₂50420.8Not Reported[1]
5% Ru/CBenzoic Acid1,4-Dioxane/Water (1:1)2206.8910086[2][3]
5% Pd/CBenzoic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified100[3]

Experimental Protocol: Catalytic Hydrogenation of p-Toluic Acid

This protocol is a general procedure for the synthesis of this compound via catalytic hydrogenation.

3.1. Materials

  • p-Toluic acid (C₈H₈O₂)

  • Catalyst (e.g., 5% Rh/C, 5% Ru/C, or 5% Pd/C)

  • Deionized water

  • Hydrogen (H₂) gas

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

3.2. Equipment

  • High-pressure stainless steel autoclave with a polytetrafluoroethylene (PTFE) liner

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas inlet and pressure gauge

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Gas chromatograph (GC) and/or gas chromatograph-mass spectrometer (GC-MS) for analysis

3.3. Procedure

  • Reactor Setup: In a typical experiment, charge the PTFE liner of the 25 mL stainless steel autoclave with p-toluic acid (e.g., 0.5 mmol, 61 mg) and the chosen catalyst (e.g., 20 mg).

  • Solvent Addition: Add deionized water (5 mL) to the autoclave liner to disperse the reactants.

  • Sealing and Purging: Seal the autoclave and purge the vessel with hydrogen gas to replace the air.

  • Pressurization: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.5 MPa).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 110 °C) with vigorous magnetic stirring (e.g., 1000 rpm). Maintain these conditions for the desired reaction time.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Product Extraction: Open the autoclave and transfer the reaction mixture to a suitable vessel. Extract the aqueous mixture with ethyl acetate.

  • Catalyst Removal: Separate the organic layer. The solid catalyst can be removed by centrifugation or filtration. The recovered catalyst can be washed sequentially with ethyl acetate, ethanol, and deionized water for potential reuse.

  • Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Analysis: Analyze the crude product by GC or GC-MS to determine the conversion, yield, and isomer distribution. The product will be a mixture of cis and trans isomers. A reported initial isomer distribution for this reaction is approximately 32.2% trans and 67.8% cis.

3.4. Purification

If a higher purity or a specific isomer is required, the crude product can be purified by:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent or solvent mixture, such as water/methanol.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The this compound will transfer to the aqueous layer as its sodium salt. The aqueous layer is then separated, washed with fresh organic solvent to remove any neutral impurities, cooled, and re-acidified with a strong acid (e.g., 2M HCl) to precipitate the purified product.

Mandatory Visualizations

4.1. Chemical Reaction Pathway

Reaction_Pathway Synthesis of this compound p_toluic_acid p-Toluic Acid (4-Methylbenzoic Acid) product This compound (cis and trans isomers) p_toluic_acid->product Catalyst (e.g., Rh/C, Ru/C, Pd/C) Solvent (e.g., H₂O) Δ, P plus + 3H₂

Caption: Reaction scheme for the catalytic hydrogenation of p-toluic acid.

4.2. Experimental Workflow

Experimental_Workflow Experimental Workflow for the Synthesis of this compound start Start charge_reactor Charge Autoclave: p-Toluic Acid, Catalyst, Solvent start->charge_reactor seal_purge Seal and Purge with H₂ charge_reactor->seal_purge pressurize_heat Pressurize and Heat seal_purge->pressurize_heat react Stir at Reaction Temperature and Pressure pressurize_heat->react cool_depressurize Cool to Room Temperature and Depressurize react->cool_depressurize extract Extract with Ethyl Acetate cool_depressurize->extract separate_catalyst Separate Catalyst (Centrifugation/Filtration) extract->separate_catalyst dry_concentrate Dry and Concentrate Organic Phase separate_catalyst->dry_concentrate purify Purification (Recrystallization or Acid-Base Extraction) dry_concentrate->purify analyze Analyze Product (GC, GC-MS) purify->analyze end End Product analyze->end

Caption: Flow diagram of the experimental procedure.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 4-Methylcyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical synthesis. This document details their synthesis, separation, stereochemistry, and spectroscopic characterization. Furthermore, it explores the biological activities of the trans isomer, offering insights for drug development professionals.

Introduction

This compound (C₈H₁₄O₂) is a disubstituted cyclohexane (B81311) derivative existing as two geometric isomers: cis-4-Methylcyclohexanecarboxylic acid and trans-4-Methylcyclohexanecarboxylic acid.[1] The spatial orientation of the methyl and carboxylic acid groups on the cyclohexane ring dictates their distinct physical and chemical properties, influencing their application in various fields. The trans isomer, in particular, has garnered interest for its potential therapeutic applications.[2]

Stereochemistry and Conformational Analysis

The stereoisomerism in this compound arises from the relative positions of the methyl and carboxylic acid groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.[1] The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric strain.

Due to the presence of a plane of symmetry passing through the C1 and C4 carbons, both cis and trans isomers of this compound are achiral and therefore not optically active.

Synthesis of Cis and Trans Isomers

The most common route for the synthesis of this compound is the catalytic hydrogenation of p-toluic acid. This reaction typically produces a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

Experimental Protocol: Hydrogenation of p-Toluic Acid

Objective: To synthesize a mixture of cis- and trans-4-Methylcyclohexanecarboxylic acid.

Materials:

  • p-Toluic acid

  • Catalyst (e.g., Ruthenium on Carbon (Ru/C), Rhodium on Alumina (Rh/Al₂O₃))

  • Deionized water

  • Hydrogen gas (H₂)

  • Ethyl acetate (B1210297)

  • Ethanol

Equipment:

  • 25 mL stainless steel autoclave with a PTFE liner

  • Magnetic stirrer with heating capabilities

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Gas chromatography-mass spectrometer (GC-MS)

Procedure: [2][3]

  • A 25 mL stainless steel autoclave is charged with 20 mg of catalyst and 61 mg (0.5 mmol) of p-toluic acid dispersed in 5 mL of deionized water.

  • The autoclave is sealed, and the air is replaced with hydrogen gas. The autoclave is then pressurized to 2.5 MPa with hydrogen.

  • The reaction mixture is heated to 110 °C with vigorous magnetic stirring (1000 rpm) and maintained at this temperature until the reaction is complete. Reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate.

  • The organic layer is separated, and the solid catalyst is removed by centrifugation or filtration.

  • The recovered catalyst can be washed sequentially with ethyl acetate, ethanol, and deionized water for potential reuse.

  • The ethyl acetate solution containing the product is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a mixture of cis- and trans-4-Methylcyclohexanecarboxylic acid.

  • The composition of the isomer mixture can be analyzed by GC and the products confirmed by GC-MS.[2][3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup p_toluic p-Toluic Acid autoclave Charge Autoclave p_toluic->autoclave catalyst Catalyst (e.g., Ru/C) catalyst->autoclave water Deionized Water water->autoclave pressurize Pressurize with H₂ (2.5 MPa) autoclave->pressurize heat_stir Heat to 110°C and Stir pressurize->heat_stir extract Extract with Ethyl Acetate heat_stir->extract separate Separate Catalyst extract->separate dry Dry and Evaporate Solvent separate->dry product Mixture of cis and trans Isomers dry->product analysis GC/GC-MS Analysis product->analysis

Caption: General workflow for the separation of isomers using preparative HPLC.

Data Presentation

The following tables summarize the key quantitative data for the cis and trans isomers of this compound.

Physical Properties
Propertycis-4-Methylcyclohexanecarboxylic Acidtrans-4-Methylcyclohexanecarboxylic AcidReference(s)
CAS Number 934-67-813064-83-0[1]
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol 142.20 g/mol [1]
Melting Point Not available (liquid at room temp.)109-111 °C[3][4]
Boiling Point 134-136 °C at 15 mmHg (mixture)Not available[3]
Density 1.005 g/mL at 25 °C (mixture)Not available[3]
Refractive Index n20/D 1.4598 (mixture)Not available[3]
Spectroscopic Data

Note: Specific, assigned spectral data for the pure isomers is not readily available in the public domain. The data presented here for the mixture is sourced from PubChem and other chemical databases. [1][5] ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Mixture)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~2.2Multiplet1H-CH(COOH)
~0.9 - 2.1Multiplets12HCyclohexane ring protons and -CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Mixture)

Chemical Shift (ppm)Assignment
~180-COOH
~43-CH(COOH)
~20 - 35Cyclohexane ring carbons and -CH₃

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Mixture)

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
2920, 2850C-H stretch (alkane)
1700-1725C=O stretch (carboxylic acid)

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). [6][7]

Biological Activity and Drug Development Applications

The trans isomer of this compound has been reported to exhibit immunosuppressive and anti-diabetic properties. Its anti-diabetic activity is attributed to the inhibition of intestinal enzymes, specifically maltase and sucrase.

Mechanism of Action: Inhibition of Intestinal Enzymes

trans-4-Methylcyclohexanecarboxylic acid acts as an inhibitor of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including maltase and sucrase, are responsible for the final steps of carbohydrate digestion, breaking down disaccharides and oligosaccharides into monosaccharides (like glucose) that can be absorbed into the bloodstream.

By inhibiting these enzymes, trans-4-Methylcyclohexanecarboxylic acid slows down the digestion and absorption of carbohydrates, leading to a reduced postprandial glucose spike. This mechanism is similar to that of some established anti-diabetic drugs.

Signaling Pathway of Enzyme Inhibition:

The inhibition of intestinal maltase and sucrase by trans-4-Methylcyclohexanecarboxylic acid is a direct interaction with the active site of these enzymes. This is not a cell-signaling pathway in the traditional sense but rather a competitive or non-competitive inhibition of enzymatic activity.

G Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbohydrates->Disaccharides Digestion Glucose Glucose Disaccharides->Glucose Hydrolysis by Enzymes Intestinal α-Glucosidases (Maltase, Sucrase) Absorption Glucose Absorption into Bloodstream Glucose->Absorption Trans_Isomer trans-4-Methylcyclohexane- carboxylic acid Trans_Isomer->Enzymes Inhibits

Caption: Mechanism of anti-diabetic activity via inhibition of intestinal enzymes.

The immunosuppressive activity of trans-4-Methylcyclohexanecarboxylic acid is less well-characterized, and the specific signaling pathways involved require further investigation.

Conclusion

The cis and trans isomers of this compound are valuable chemical entities with distinct properties. While their synthesis from p-toluic acid is straightforward, the separation of the isomers requires careful optimization of techniques like fractional crystallization or preparative HPLC. The trans isomer shows promising biological activity as an inhibitor of intestinal α-glucosidases, suggesting its potential as a lead compound for the development of new anti-diabetic agents. Further research is warranted to fully elucidate the immunosuppressive mechanisms of the trans isomer and to explore the potential applications of the cis isomer. This guide provides a foundational resource for researchers and drug development professionals working with these important molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 4-Methylcyclohexanecarboxylic acid. Due to the limited availability of experimentally derived public data, this guide utilizes high-quality predicted spectral data to facilitate structural elucidation and characterization.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for cis- and trans-4-Methylcyclohexanecarboxylic acid. The data was predicted using advanced algorithms to provide reliable chemical shifts (δ), multiplicities, and coupling constants (J).

trans-4-Methylcyclohexanecarboxylic Acid

Table 1: ¹H NMR Spectral Data (Predicted)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
12.25tt1H12.0, 3.5
2, 6 (axial)2.05qd2H12.5, 3.5
2, 6 (equatorial)1.25dddd2H12.5, 3.5, 3.0, 2.0
3, 5 (axial)1.00qd2H12.5, 3.5
3, 5 (equatorial)1.95dddd2H12.5, 3.5, 3.0, 2.0
41.45m1H
70.90d3H6.5
812.05s1H

Table 2: ¹³C NMR Spectral Data (Predicted)

Atom NumberChemical Shift (δ, ppm)
143.5
2, 629.5
3, 531.0
432.5
722.5
8183.0
cis-4-Methylcyclohexanecarboxylic Acid

Table 3: ¹H NMR Spectral Data (Predicted)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
12.45tt1H11.5, 4.0
2, 6 (axial)1.60qd2H13.0, 4.0
2, 6 (equatorial)1.80dddd2H13.0, 4.0, 3.0, 2.0
3, 5 (axial)1.20qd2H13.0, 4.0
3, 5 (equatorial)1.70dddd2H13.0, 4.0, 3.0, 2.0
41.65m1H
70.92d3H6.5
812.10s1H

Table 4: ¹³C NMR Spectral Data (Predicted)

Atom NumberChemical Shift (δ, ppm)
141.0
2, 628.0
3, 530.0
431.5
722.0
8183.5

Disclaimer: The NMR data presented in Tables 1-4 is predicted using advanced computational algorithms and is intended for illustrative and comparative purposes. Actual experimental values may vary.

Mandatory Visualization

The following diagrams illustrate the chemical structures of the cis and trans isomers of this compound with atom numbering for NMR signal correlation and a generalized workflow for NMR analysis.

Chemical Structures of this compound Isomers cluster_trans trans-4-Methylcyclohexanecarboxylic Acid cluster_cis cis-4-Methylcyclohexanecarboxylic Acid trans_structure trans_structure trans_label 1: C-1 (CH-COOH) 2,6: C-2, C-6 (CH2) 3,5: C-3, C-5 (CH2) 4: C-4 (CH-CH3) 7: C-7 (CH3) 8: C-8 (COOH) cis_structure cis_structure cis_label 1: C-1 (CH-COOH) 2,6: C-2, C-6 (CH2) 3,5: C-3, C-5 (CH2) 4: C-4 (CH-CH3) 7: C-7 (CH3) 8: C-8 (COOH)

Caption: Structures of trans and cis isomers with atom numbering.

Generalized NMR Analysis Workflow sample_prep Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent) nmr_acquisition NMR Data Acquisition (¹H and ¹³C spectra) sample_prep->nmr_acquisition Load Sample data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing Raw Data (FID) spectral_analysis Spectral Analysis (Peak Picking, Integration, J-coupling analysis) data_processing->spectral_analysis Processed Spectrum structure_elucidation Structure Elucidation / Verification spectral_analysis->structure_elucidation Spectral Data

Caption: A typical workflow for NMR analysis.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for nonpolar to moderately polar compounds. For enhanced solubility or to observe the exchangeable carboxylic acid proton, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) can be used.

  • Concentration: Accurately weigh 5-10 mg of the purified this compound isomer and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shift (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter to avoid shimming issues.

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30) is typically used.

  • Number of Scans (NS): 16 to 64 scans are generally sufficient.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds is appropriate.

  • Spectral Width (SW): A spectral width of -2 to 14 ppm is suitable for most organic molecules.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is appropriate.

  • Spectral Width (SW): A spectral width of 0 to 200 ppm is typically used.

Data Processing

The raw free induction decay (FID) data is processed using appropriate software. The standard processing steps include:

  • Fourier Transformation: Converts the time-domain data (FID) to the frequency-domain spectrum.

  • Phasing: Corrects the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Corrects any distortions in the baseline of the spectrum.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

An In-depth Technical Guide to the Safety and Handling of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-methylcyclohexanecarboxylic acid (CAS No. 4331-54-8), a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific toxicological data, this document emphasizes a cautious approach to handling, based on its known hazards as an irritant and general principles of laboratory safety. This guide covers the physical and chemical properties, hazard identification, safe handling protocols, emergency procedures, and disposal of this compound, including its common isomers.

Chemical and Physical Properties

This compound is a cyclic carboxylic acid that exists as a mixture of cis and trans isomers. The properties can vary slightly depending on the isomeric ratio.[1] The trans isomer is typically a white crystalline solid, while the cis/trans mixture may be a colorless to white solid or liquid.[1]

Table 1: Physical and Chemical Properties of this compound and its Isomers

Propertycis/trans Mixture (CAS: 4331-54-8)trans-Isomer (CAS: 13064-83-0)cis-Isomer (CAS: 934-67-8)
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol [1]142.20 g/mol [1]142.20 g/mol [2]
Appearance Colorless to white liquid or solid[1]White crystalline powder[1]Data not readily available
Melting Point 108-111 °C[3]109-111 °C[1]Data not readily available
Boiling Point 134-136 °C at 15 mmHg[3]245 °C at 760 mmHgData not readily available
Density 1.005 g/mL at 25 °C[3]1.025 g/cm³Data not readily available
Flash Point >113 °C (>235.4 °F) - closed cup[4]Not applicableData not readily available
pKa 4.92 (Predicted)[3]4.89 at 25°CData not readily available
Solubility Soluble in chloroform, DMSO, and methanol (B129727).[3]Soluble in methanol.Data not readily available

Hazard Identification and GHS Classification

This compound is classified as an irritant. While comprehensive toxicological data is not available, the existing information necessitates careful handling to avoid adverse health effects.

Table 2: GHS Hazard Classification

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5]
Acute Toxicity (Oral)4H302: Harmful if swallowed[3][4]

Signal Word: Warning[3][4]

Note on Toxicity: Extensive searches of safety data sheets and chemical databases reveal a consistent lack of quantitative toxicological data (e.g., LD50 values) for this compound.[6] Therefore, it should be handled as a compound of unknown potency, and exposure should be minimized.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring laboratory safety.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a laboratory fume hood or other local exhaust ventilation to minimize inhalation of dust or vapors.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for safe handling. The following diagram outlines the recommended PPE selection process.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Hazards (e.g., weighing, heating, transfer) CheckIrritant Is the chemical an irritant? (Skin, Eye, Respiratory) Start->CheckIrritant CheckPhysical Physical form? (Solid, Liquid) Start->CheckPhysical EyeProtection Eye Protection: Safety glasses with side shields or chemical safety goggles CheckIrritant->EyeProtection Yes HandProtection Hand Protection: Chemically resistant gloves (e.g., Nitrile) CheckIrritant->HandProtection Yes BodyProtection Body Protection: Laboratory coat CheckIrritant->BodyProtection Yes CheckAerosol Potential for dust/aerosol generation? CheckPhysical->CheckAerosol Solid RespiratoryProtection Respiratory Protection: Use in fume hood. If not possible, wear N95 dust mask (for solids). CheckAerosol->RespiratoryProtection Yes Spill_Response Spill Spill Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess the spill (size, location, hazards) Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) Assess->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Neutralize For small spills, cautiously neutralize with sodium bicarbonate or other suitable base Contain->Neutralize Collect Sweep or scoop up the absorbed/neutralized material Neutralize->Collect Container Place in a sealed, labeled container for hazardous waste Collect->Container Decontaminate Decontaminate the spill area with soap and water Container->Decontaminate Dispose Dispose of waste through institutional EHS procedures Decontaminate->Dispose Esterification_Workflow Start Start: Combine this compound and excess methanol in RBF Add_Catalyst Slowly add catalytic concentrated H₂SO₄ Start->Add_Catalyst Reflux Heat to reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Workup Workup: Quench with water and extract with diethyl ether Cool->Workup Wash_NaHCO3 Wash organic layer with sat. NaHCO₃ solution Workup->Wash_NaHCO3 Wash_Brine Wash organic layer with brine Wash_NaHCO3->Wash_Brine Dry Dry organic layer over anhydrous MgSO₄ Wash_Brine->Dry Filter_Evaporate Filter and remove solvent via rotary evaporation Dry->Filter_Evaporate End End: Purify crude product (e.g., distillation) to obtain methyl 4-methylcyclohexanecarboxylate Filter_Evaporate->End

References

A Comprehensive Technical Guide to the Applications of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanecarboxylic acid, a substituted cyclic carboxylic acid, serves as a versatile building block in various fields of chemical synthesis. Its unique structural features, including the presence of a cyclohexane (B81311) ring and a carboxylic acid functional group, allow for its application in the development of pharmaceuticals, advanced polymers, and liquid crystal materials. This technical guide provides an in-depth review of the synthesis, properties, and key applications of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Physicochemical Properties

This compound (C₈H₁₄O₂) is a compound with a molecular weight of 142.20 g/mol .[1] It exists as cis and trans isomers, which arise from the relative orientation of the methyl and carboxyl groups on the cyclohexane ring.[1] The physical and chemical properties can vary depending on the isomeric composition of the sample.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Boiling Point 134-136 °C at 15 mmHg
Density 1.005 g/mL at 25 °C
Refractive Index (n20/D) 1.4598
Melting Point (trans-isomer) 109-111 °C[2]
Melting Point (mixture) 110 °C[3]
Flash Point >113 °C (closed cup)
pKa 4.92 ± 0.10 (Predicted)[3]
Solubility Soluble in Chloroform, DMSO, Methanol[3]

Synthesis of this compound

The primary method for synthesizing this compound is through the catalytic hydrogenation of p-toluic acid.

Experimental Protocol: Hydrogenation of p-Toluic Acid[3][4]

Materials:

  • p-Toluic acid

  • 5% Ruthenium on activated carbon (catalyst)

  • Deionized water

  • Hydrogen gas

  • Ethyl acetate

  • Ethanol

Equipment:

  • 25 mL stainless steel autoclave with a PTFE liner

  • Magnetic stirrer

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Gas chromatography-mass spectrometer (GC-MS)

Procedure:

  • Disperse 20 mg of the catalyst and 61 mg (0.5 mmol) of p-toluic acid in 5 mL of deionized water in the autoclave.

  • Seal the autoclave and replace the air inside with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 2.5 MPa.

  • Heat the reaction mixture to 110 °C while stirring magnetically at 1000 rpm.

  • Maintain these conditions until the reaction is complete (monitoring can be done by taking samples and analyzing via GC).

  • Cool the autoclave to room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • Separate the solid catalyst by centrifugation.

  • Wash the recovered catalyst sequentially with ethyl acetate, ethanol, and deionized water.

  • Analyze the filtrate by GC and confirm the product structure by GC-MS.

G p_toluic_acid p-Toluic Acid product This compound p_toluic_acid->product Hydrogenation h2_catalyst H₂, Ru/C Catalyst Water, 110°C, 2.5 MPa

Caption: Synthesis route of Tranexamic Acid.

A detailed experimental protocol for the final hydrogenation and isomerization step is described in a patent. [4]

Experimental Protocol: Simultaneous Reduction and Isomerization to Tranexamic Acid

[4] Materials:

  • p-Aminomethylbenzoic acid

  • 5% Ruthenium on activated carbon

  • 14N Hydrochloric acid or 20% aqueous Sodium Hydroxide solution

  • Hydrogen gas

Equipment:

  • High-pressure autoclave

Procedure:

  • Charge the autoclave with p-aminomethylbenzoic acid, the ruthenium catalyst, and the acidic or basic solvent.

  • Pressurize the autoclave with hydrogen to 20-200 Kg/cm².

  • Heat the mixture to a temperature between 70°C and 200°C.

  • Maintain the reaction for 0.5 to 20 hours to achieve simultaneous reduction of the aromatic ring and isomerization to the trans product.

  • After the reaction, cool the autoclave and process the mixture to isolate the Tranexamic acid.

Table 2: Reaction Conditions for Tranexamic Acid Synthesis [4]

Solvent Temperature (°C) Pressure (Kg/cm²) Reaction Time (hours) Yield of trans-isomer (%)
14N HCl 150 150 2 >90

| 20% NaOH | 180 | 150 | 4 | >85 |

Applications in Polymer Chemistry

This compound and its derivatives are valuable monomers for the synthesis of polyamides, imparting unique properties to the resulting polymers due to the alicyclic structure.

Polyamide Synthesis

Polyamides are typically synthesized through the polycondensation of a dicarboxylic acid with a diamine. [5]While specific protocols for the direct use of this compound in high-performance polyamides are proprietary, a general procedure for polyamide synthesis is outlined below. The dicarboxylic acid would first need to be converted to a diacid chloride.

Diagram 3: General Polyamide Synthesis Workflow

G start This compound Derivative (e.g., Diacid Chloride) polycondensation Polycondensation Reaction start->polycondensation diamine Diamine Monomer diamine->polycondensation polymer Polyamide polycondensation->polymer characterization Polymer Characterization (e.g., GPC, TGA, DSC) polymer->characterization

Caption: Workflow for polyamide synthesis.

Applications in Liquid Crystal Synthesis

The rigid core of the cyclohexane ring in this compound makes it a suitable component for the synthesis of liquid crystals. The synthesis often involves esterification of the carboxylic acid with a mesogenic phenol (B47542) derivative.

Experimental Protocol: Synthesis of a Liquid Crystal Ester

[6] Materials:

  • trans-4-n-Alkyl-cyclohexane carboxylic acid (a derivative of this compound)

  • 4-Cyanophenol

  • Water-soluble carbodiimide (B86325) (coupling agent)

  • Cyclopentylmethyl ether (CPME, solvent)

Equipment:

  • Microwave reactor

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the trans-4-n-alkyl-cyclohexane carboxylic acid and 4-cyanophenol in CPME.

  • Add the water-soluble carbodiimide to the mixture.

  • Heat the reaction mixture using microwave irradiation.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, perform a suitable workup to isolate the crude product.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Table 3: Phase Transition Temperatures of trans-4-n-Alkyl-cyclohexane Carboxylic Acid 4-Cyanophenol Esters [6]

Alkyl Chain Length Melting Point (°C) Nematic to Isotropic Transition (°C)
C3 75 145
C5 68 162

| C7 | 72 | 158 |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, polymer, and materials science industries. Its synthesis from readily available starting materials and its utility as a building block for high-value products make it a compound of ongoing interest for researchers and chemical manufacturers. The detailed protocols and data presented in this guide are intended to facilitate further innovation and application of this important molecule.

References

IUPAC name and CAS number for 4-Methylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylcyclohexanecarboxylic Acid

Chemical Identity and Structure

This compound is a cyclic carboxylic acid characterized by a cyclohexane (B81311) ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 1-position.[1] Its chemical formula is C₈H₁₄O₂ with a molecular weight of 142.20 g/mol .[1][2] The standard IUPAC name for this compound is 4-methylcyclohexane-1-carboxylic acid.[1][2] It is a compound of significant interest as an organic building block in the synthesis of more complex molecules, particularly in the pharmaceutical and cosmetic industries.[3][4]

A critical structural feature of this compound is the existence of geometric isomers (cis and trans) based on the orientation of the two substituent groups on the cyclohexane ring.[1]

  • Trans isomer: The methyl and carboxylic acid groups are on opposite sides of the ring's plane.

  • Cis isomer: The methyl and carboxylic acid groups are on the same side of the ring's plane.

  • Mixture: Commercial products are often available as a mixture of both cis and trans isomers.[1]

The specific isomerism influences the compound's physical properties and applications. The CAS Registry Number, a unique identifier, varies depending on the isomeric form:

  • Mixture of cis and trans: 4331-54-8[2][5][6]

  • Cis isomer: 934-67-8[1]

  • Trans isomer: 13064-83-0[1][7]

Quantitative Data Summary

The physical and chemical properties of this compound can vary between its isomers and whether it is in a mixed state. The following table summarizes key quantitative data for the compound.

PropertyValue (Mixture of Isomers)Value (trans-isomer)
Molecular Formula C₈H₁₄O₂[5][6]C₈H₁₄O₂[7]
Molecular Weight 142.20 g/mol [5]142.20 g/mol [7]
CAS Number 4331-54-8[5][6]13064-83-0[7]
Appearance Colorless liquid or oil[5]White crystalline solid/powder[1][7]
Melting Point 110 °C[5]109-111 °C[7][8]
Boiling Point 134-136 °C at 15 mmHg[5]Not specified
Density 1.005 g/mL at 25 °C[5]Not specified
Refractive Index n20/D 1.4598[5]Not specified
pKa 4.92 ± 0.10 (Predicted)[5]Not specified
Solubility Chloroform, DMSO, Methanol[5]Not specified

Isomerism and Structure

The stereochemistry of this compound is fundamental to its chemical identity. The relationship between the different isomeric forms is a key consideration for synthesis and application development.

G compound This compound (C₈H₁₄O₂) mixture Mixture (CAS: 4331-54-8) compound->mixture Often supplied as cis cis-isomer (CAS: 934-67-8) mixture->cis Contains trans trans-isomer (CAS: 13064-83-0) mixture->trans Contains

Isomeric forms of this compound.

Experimental Protocols

A common and effective method for synthesizing this compound is through the catalytic hydrogenation of p-toluic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.

Protocol: Synthesis via Hydrogenation of p-Toluic Acid [5][8]

Materials:

  • p-Toluic acid (Substrate)

  • Palladium-based catalyst (e.g., Pd/C) or other suitable hydrogenation catalyst (20 mg)

  • Deionized water (Solvent, 5 mL)

  • Hydrogen (H₂) gas

  • Ethyl acetate (B1210297) (Extraction solvent)

  • Ethanol (for catalyst washing)

Equipment:

  • 25 mL stainless steel autoclave with a PTFE liner

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

  • Gas chromatograph-mass spectrometer (GC-MS) for structural confirmation

  • Centrifuge

Procedure:

  • Reaction Setup: Disperse 61 mg (0.5 mmol) of p-toluic acid and 20 mg of the catalyst in 5 mL of deionized water within the PTFE liner of the autoclave.

  • Sealing and Purging: Seal the autoclave. Purge the air inside by flushing it with hydrogen gas.

  • Pressurization: Pressurize the autoclave with hydrogen to 2.5 MPa.

  • Reaction Conditions: Heat the reaction mixture to 110 °C while stirring magnetically at 1000 rpm. Maintain these conditions until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or by running trials of varying duration.

  • Cooling and Extraction: Once the reaction is complete, cool the autoclave to room temperature. Transfer the reaction mixture and extract the product with ethyl acetate.

  • Catalyst Separation: Separate the solid catalyst from the liquid mixture by centrifugation.

  • Catalyst Washing: Wash the recovered catalyst sequentially with ethyl acetate, ethanol, and deionized water to remove any adsorbed product or impurities.

  • Product Analysis: Analyze the filtrate (the ethyl acetate layer containing the product) using gas chromatography (GC) to determine purity and yield. Confirm the chemical structure of the product using GC-MS.

Visualization of Workflows and Applications

A. Experimental Workflow: Synthesis and Analysis

The following diagram outlines the key steps in the synthesis and subsequent analysis of this compound as described in the protocol.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_analysis Analysis Phase A 1. Combine p-Toluic Acid, Catalyst, and Water in Autoclave B 2. Purge with H₂ and Pressurize to 2.5 MPa A->B C 3. Heat to 110°C with Stirring B->C D 4. Cool to Room Temperature C->D E 5. Extract with Ethyl Acetate D->E F 6. Separate Catalyst via Centrifugation E->F G 7. Wash Recovered Catalyst F->G H 8. Analyze Filtrate by GC F->H I 9. Confirm Structure by GC-MS H->I

Workflow for the synthesis of this compound.

B. Role in Chemical Synthesis

This compound is a versatile building block. Its carboxylic acid functional group can be readily converted into other functional groups (e.g., esters, amides, acid chlorides), making it a valuable precursor for creating more complex molecules with potential applications in pharmaceuticals and materials science.[3][5]

G cluster_reactions Chemical Derivatization cluster_products Resulting Intermediates start 4-Methylcyclohexanecarboxylic Acid ester Esterification start->ester amide Amidation start->amide reduction Reduction start->reduction chloride Acyl Chloride Formation start->chloride p1 Esters ester->p1 p2 Amides amide->p2 p3 Alcohols reduction->p3 p4 Acyl Chlorides chloride->p4 end Advanced Molecules (e.g., APIs, Polymers, Cosmetics) p1->end p2->end p3->end p4->end

Role as a building block in organic synthesis.

References

An In-depth Technical Guide to 4-Methylcyclohexanecarboxylic Acid: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylcyclohexanecarboxylic acid, a cyclic carboxylic acid with applications in chemical synthesis and as a potential building block in pharmaceutical development.[1] This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

This compound is a derivative of cyclohexane (B81311) containing both a methyl and a carboxylic acid functional group. Its chemical formula is C₈H₁₄O₂.[1][2] The compound's structure consists of a cyclohexane ring with a methyl group at the 4-position and a carboxylic acid group at the 1-position.[1] This substitution pattern leads to the existence of cis and trans geometric isomers, which differ in the spatial orientation of the methyl and carboxyl groups relative to the plane of the cyclohexane ring.[1]

The IUPAC name for this compound is 4-methylcyclohexane-1-carboxylic acid.[2] It is commonly available as a mixture of cis and trans isomers.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-methylcyclohexane-1-carboxylic acid[2]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][2]
CAS Number (Mixture) 4331-54-8[1][2]
CAS Number (cis-isomer) 934-67-8[1]
CAS Number (trans-isomer) 13064-83-0[1]
SMILES CC1CCC(CC1)C(=O)O[1]
InChI Key (Mixture) QTDXSEZXAPHVBI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound can vary depending on the isomeric composition. The trans isomer is typically a solid at room temperature, while the mixture of isomers can be a liquid.[1][3]

Table 2: Physicochemical Data

PropertyValue (cis- and trans- mixture)Value (trans-isomer)
Physical Form Liquid[4]Solid[3]
Melting Point Not Applicable109-111 °C[3][5]
Boiling Point 134-136 °C at 15 mmHg[4]Not Available
Density 1.005 g/mL at 25 °C[4]Not Available
Refractive Index (n20/D) 1.4598[4]Not Available

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A common method for the synthesis of the trans isomer is the catalytic hydrogenation of p-toluic acid.

Materials and Equipment:

  • p-Toluic acid

  • Deionized water

  • Hydrogen gas

  • Palladium-based catalyst (e.g., Pd/C)

  • 25 mL stainless steel autoclave with a PTFE liner

  • Magnetic stirrer with heating capabilities

  • Ethyl acetate (B1210297)

  • Centrifuge

  • Gas chromatograph (GC)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a typical experiment, disperse 20 mg of the catalyst and 61 mg (0.5 mmol) of p-toluic acid in 5 mL of deionized water within the PTFE liner of the autoclave.

  • Hydrogenation: Seal the autoclave and replace the air inside with hydrogen gas. Pressurize the autoclave to 2.5 MPa with hydrogen.

  • Reaction Conditions: Heat the reaction mixture to 110 °C while stirring at 1000 rpm. Maintain these conditions until the reaction is complete.

  • Workup: After the reaction, cool the autoclave to room temperature. Extract the reaction mixture with ethyl acetate.

  • Catalyst Removal: Separate the solid catalyst from the liquid phase by centrifugation.

  • Product Analysis: Wash the recovered catalyst with ethyl acetate, ethanol, and deionized water. Analyze the filtrate by gas chromatography (GC) to determine the yield and purity of the product. Confirm the structure of the product using gas chromatography-mass spectrometry (GC-MS).[5]

GC-MS is a powerful technique for the separation, identification, and quantification of this compound and its isomers.

Sample Preparation:

  • Dissolution: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. For quantitative analysis, further dilute to a suitable concentration range (e.g., 1-10 µg/mL).

  • Filtration: If the sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m HP-5 or equivalent) and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Use a split/splitless injector.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the isomers and any impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode for structural confirmation.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis protocols.

Synthesis_Workflow start Start: Prepare Reactants reactants p-Toluic Acid, Catalyst, Deionized Water start->reactants autoclave Charge Autoclave reactants->autoclave hydrogenation Pressurize with H₂ (2.5 MPa) Heat to 110°C with Stirring autoclave->hydrogenation cool Cool to Room Temperature hydrogenation->cool extract Extract with Ethyl Acetate cool->extract centrifuge Centrifuge to Remove Catalyst extract->centrifuge analyze Analyze Filtrate (GC/GC-MS) centrifuge->analyze end End: Purified Product analyze->end

Synthesis Workflow for this compound.

GCMS_Analysis_Workflow start Start: Sample Received prep Sample Preparation (Dissolution, Dilution, Filtration) start->prep injection Inject into GC-MS prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (Electron Ionization) separation->detection acquisition Data Acquisition (Chromatogram and Mass Spectra) detection->acquisition processing Data Processing (Peak Integration, Library Search) acquisition->processing report Generate Report processing->report end End: Final Results report->end

References

Solubility Profile of 4-Methylcyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Methylcyclohexanecarboxylic Acid

This compound is a derivative of cyclohexane (B81311) containing both a nonpolar methyl group and a polar carboxylic acid functional group.[1][2] This amphiphilic nature dictates its solubility behavior. The compound exists as cis and trans isomers, which may have slightly different physical properties, including solubility.[1]

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[1][2][3]
Molecular Weight142.20 g/mol [1][2][3]
AppearanceWhite crystalline solid (trans-isomer) or colorless to white crystals/powder/liquid (mixture)[1]
Melting Point109-111 °C (trans-isomer)[1]
Boiling Point134-136 °C at 15 mmHg[2][3]
pKa~4.92 (Predicted)[3]

Qualitative Solubility Profile

Based on its chemical structure and information from chemical suppliers, this compound exhibits the following general solubility characteristics:

  • Soluble in: Methanol, Chloroform, Dimethyl Sulfoxide (DMSO).

  • Expected Solubility: Due to the presence of the carboxylic acid group capable of hydrogen bonding, it is expected to be soluble in polar organic solvents such as other alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone). The nonpolar cyclohexane ring and methyl group suggest solubility in some less polar solvents like ethers (e.g., diethyl ether) and halogenated hydrocarbons (e.g., dichloromethane).

  • Expected Insolubility: It is expected to have low solubility in nonpolar hydrocarbon solvents such as hexanes and toluene.

  • Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be limited but will significantly increase in alkaline solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate) due to the formation of the highly soluble carboxylate salt.

Quantitative Solubility Data

Extensive searches of chemical databases and scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water25Data not availableData not available
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Dichloromethane25Data not availableData not available
Toluene25Data not availableData not available
Hexane25Data not availableData not available

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

4.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a series of standard solutions of known concentrations to create a calibration curve.

    • Calculate the solubility from the measured concentration, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Obtain Pure Compound and Solvents prep Prepare Supersaturated Mixtures (Excess Solid in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours) prep->equilibrate sample Sample Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid sample->filter dilute Dilute Sample to Known Volume filter->dilute quantify Quantify Concentration (e.g., HPLC, GC) dilute->quantify calculate Calculate Solubility (e.g., g/100 mL, mol/L) quantify->calculate end End: Report Quantitative Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

As this compound is a relatively simple organic molecule, it is not typically associated with complex biological signaling pathways. Its primary relevance in a biological context would be related to its physicochemical properties, such as its ability to partition across biological membranes, which is influenced by its solubility and pKa. In drug development, it might be used as a building block or a fragment in the design of more complex active pharmaceutical ingredients.

The logical relationship governing its aqueous solubility as a function of pH is a critical consideration.

pH_Solubility_Relationship low_ph Low pH (pH < pKa) acid_form Predominantly Unionized This compound low_ph->acid_form high_ph High pH (pH > pKa) salt_form Predominantly Ionized 4-Methylcyclohexanecarboxylate high_ph->salt_form low_solubility Low Aqueous Solubility acid_form->low_solubility high_solubility High Aqueous Solubility salt_form->high_solubility

Caption: Relationship between pH and aqueous solubility.

References

An In-depth Technical Guide to the Melting and Boiling Points of 4-Methylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of the cis and trans isomers of 4-Methylcyclohexanecarboxylic acid. This information is critical for the purification, handling, and application of these compounds in research and development, particularly in the pharmaceutical and chemical industries.

Data Summary

The physical properties of the cis and trans isomers of this compound differ due to their distinct stereochemistry. The trans isomer, being more symmetrical, generally exhibits a higher melting point. While extensive data is available for the trans isomer and a mixture of both, specific experimental values for the pure cis isomer are less commonly reported.

IsomerMelting Point (°C)Boiling Point (°C)Pressure (mmHg)
trans-4-Methylcyclohexanecarboxylic acid 108 - 114245 - 247.5760
cis-4-Methylcyclohexanecarboxylic acid Data not readily availableData not readily available
cis- and trans- mixture 108 - 111134 - 13615

Isomer-Property Relationship

The relationship between the cis and trans isomers and their physical states at standard conditions can be visualized as follows:

G Isomer Configuration and Physical State cluster_isomers This compound Isomers cluster_properties Physical Properties cis cis-Isomer (Methyl and Carboxyl groups on the same side) mp Melting Point cis->mp Lower (Expected) bp Boiling Point cis->bp Lower (Expected) trans trans-Isomer (Methyl and Carboxyl groups on opposite sides) trans->mp Higher (108-114 °C) trans->bp Higher (245-247.5 °C @ 760 mmHg)

Caption: Relationship between cis/trans isomers and their melting/boiling points.

Experimental Protocols

The determination of accurate melting and boiling points is fundamental for the characterization of the this compound isomers. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer

Procedure:

  • Sample Preparation: A small amount of the crystalline solid (trans-4-Methylcyclohexanecarboxylic acid) is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

  • Heating: The sample is heated at a rate of 10-20 °C per minute for a preliminary determination.

  • Observation: The temperature at which the solid first begins to melt (the appearance of the first liquid droplet) and the temperature at which the solid is completely molten are recorded as the melting point range.

  • Accurate Determination: The procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute when the temperature is within 20 °C of the preliminary melting point to obtain a more accurate measurement.

Boiling Point Determination (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

  • Small test tube or reaction vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or oil bath

  • Clamps and stand

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample (e.g., a molten sample of the carboxylic acid or a solution) is placed in the test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Apparatus Setup: The test tube is clamped in the heating block or oil bath. The thermometer is positioned so that the bulb is just above the surface of the liquid.

  • Heating: The sample is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Observation: The heating is stopped, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external pressure.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point may need to be corrected.

Experimental Workflow

The general workflow for the determination of the physical properties of this compound isomers is outlined below.

G Workflow for Physical Property Determination start Start: Obtain Isomer Sample prep Sample Preparation (Drying, Grinding) start->prep mp_det Melting Point Determination (Capillary Method) prep->mp_det bp_det Boiling Point Determination (Micro-reflux Method) prep->bp_det data_rec Data Recording and Analysis mp_det->data_rec bp_det->data_rec end End: Characterized Isomer data_rec->end

Caption: General workflow for determining melting and boiling points.

Methodological & Application

Application Notes: The Role of 4-Methylcyclohexanecarboxylic Acid and its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-methylcyclohexanecarboxylic acid and its structurally similar analogs as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). While direct, publicly available, detailed protocols for the use of this compound in the synthesis of a specific commercial drug are limited, its role as a crucial building block is well-established in patent literature and chemical synthesis research.[1][2]

This document will focus on a representative example: the synthesis of the antidiabetic drug Nateglinide (B44641), which utilizes the structurally analogous trans-4-isopropylcyclohexanecarboxylic acid. The synthetic principles and procedures detailed are broadly applicable to this compound, illustrating its potential in drug discovery and development.

Introduction to 4-Alkylcyclohexanecarboxylic Acids in Medicinal Chemistry

Cyclohexanecarboxylic acid moieties are important structural motifs in medicinal chemistry. The cyclohexane (B81311) ring provides a three-dimensional scaffold that can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The alkyl substituent at the 4-position, such as a methyl or isopropyl group, can modulate lipophilicity, binding affinity to the target protein, and metabolic stability. The carboxylic acid group serves as a handle for further chemical modifications, often for amide bond formation with an amino acid or another amine-containing fragment of the final API.

Application Example: Synthesis of Nateglinide

Nateglinide is an oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[3] It belongs to the meglitinide (B1211023) class of blood glucose-lowering drugs. The key structural feature of Nateglinide is the amide linkage between trans-4-isopropylcyclohexanecarboxylic acid and the D-phenylalanine moiety.[3]

Synthesis Overview

The synthesis of Nateglinide from trans-4-isopropylcyclohexanecarboxylic acid generally involves two main stages:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate the subsequent amidation reaction.

  • Amide Bond Formation: The activated carboxylic acid derivative is then coupled with D-phenylalanine to form the final Nateglinide product.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of Nateglinide A trans-4-Isopropylcyclohexanecarboxylic Acid B Activation of Carboxylic Acid (e.g., with Thionyl Chloride or Alkyl Chloroformate) A->B Reagents C Activated Intermediate (Acid Chloride or Mixed Anhydride) B->C E Amide Coupling Reaction C->E D D-Phenylalanine D->E Coupling Partner F Nateglinide E->F Final Product

Caption: General workflow for the synthesis of Nateglinide.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid

This protocol describes the synthesis of the key intermediate, trans-4-isopropylcyclohexanecarboxylic acid, from cumic acid (4-isopropylbenzoic acid) via catalytic hydrogenation. A similar procedure can be adapted for the synthesis of this compound from p-toluic acid.

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Cumic Acid164.2010.0 g (0.061 mol)Starting material
Acetic Acid60.05100 mLSolvent
Adams' Catalyst (PtO₂)227.080.5 gCatalyst
Hydrogen (H₂)2.025 kg/cm ² pressureReducing agent
Sodium Hydroxide (B78521)40.00As neededFor epimerization and workup

Procedure:

  • Hydrogenation:

    • In a high-pressure autoclave, dissolve cumic acid (10.0 g) in acetic acid (100 mL).

    • Add Adams' catalyst (0.5 g) to the solution.

    • Seal the autoclave and purge with nitrogen, then with hydrogen.

    • Pressurize the reactor with hydrogen to 5 kg/cm ².

    • Heat the reaction mixture to 50-60°C and stir vigorously for 6-8 hours, or until hydrogen uptake ceases.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the catalyst through a pad of Celite.

    • Remove the acetic acid under reduced pressure to obtain a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid.

  • Epimerization to the trans-Isomer:

    • The crude mixture of isomers is heated with a base (e.g., sodium hydroxide in a suitable solvent) to favor the formation of the thermodynamically more stable trans-isomer. The specific conditions for epimerization can vary and are often proprietary.

Expected Yield: The yield of the mixed isomers after hydrogenation is typically high (>90%). The final yield of the purified trans-isomer depends on the efficiency of the epimerization and purification steps.

Protocol 2: Synthesis of Nateglinide from trans-4-Isopropylcyclohexanecarboxylic Acid

This protocol details the final coupling step to produce Nateglinide.

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
trans-4-Isopropylcyclohexanecarboxylic Acid170.255.0 g (0.029 mol)Starting material
Thionyl Chloride (SOCl₂)118.974.2 g (2.5 mL, 0.035 mol)Activating agent
N,N-Dimethylformamide (DMF)73.09Catalytic amountCatalyst for acid chloride formation
D-Phenylalanine165.194.8 g (0.029 mol)Coupling partner
Sodium Hydroxide (NaOH)40.00As neededFor pH adjustment
Dichloromethane (B109758) (CH₂Cl₂)84.93100 mLSolvent
Hydrochloric Acid (HCl)36.46As neededFor workup

Procedure:

  • Formation of the Acid Chloride:

    • To a solution of trans-4-isopropylcyclohexanecarboxylic acid (5.0 g) in dichloromethane (50 mL), add a catalytic amount of DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (2.5 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude trans-4-isopropylcyclohexanecarbonyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve D-phenylalanine (4.8 g) in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to form the sodium salt.

    • Cool this solution to 0-5°C.

    • Dissolve the crude acid chloride in dichloromethane (50 mL) and add it dropwise to the D-phenylalanine solution with vigorous stirring, maintaining the pH between 9-11 by the addition of NaOH solution as needed.

    • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then brine.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the crude Nateglinide.

    • Filter the solid, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 70-85%

Signaling Pathway of Nateglinide

Nateglinide exerts its therapeutic effect by stimulating insulin (B600854) secretion from the pancreatic β-cells. Its mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.

G cluster_0 Nateglinide Mechanism of Action in Pancreatic β-Cell Nateglinide Nateglinide K_ATP ATP-sensitive K+ Channel Nateglinide->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Release of Insulin

Caption: Signaling pathway of Nateglinide in pancreatic β-cells.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Spectroscopic Data
trans-4-Isopropylcyclohexanecarboxylic AcidC₁₀H₁₈O₂170.2559-61¹H NMR consistent with structure
NateglinideC₁₉H₂₇NO₃317.43129-130¹H NMR and Mass Spec confirm structure

Conclusion

This compound and its analogs are valuable intermediates in pharmaceutical synthesis, providing a versatile scaffold for the development of new therapeutic agents. The synthesis of Nateglinide from trans-4-isopropylcyclohexanecarboxylic acid serves as a compelling example of the application of this class of compounds in the construction of complex drug molecules. The protocols and data presented herein provide a foundation for researchers in the field of drug discovery and development to explore the potential of these building blocks in their own synthetic endeavors.

References

4-Methylcyclohexanecarboxylic Acid: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanecarboxylic acid is a saturated cyclic carboxylic acid that serves as a valuable and versatile building block in modern organic synthesis.[1] Its rigid cyclohexane (B81311) core, substituted with a reactive carboxylic acid handle and a methyl group, provides a unique three-dimensional structure that is increasingly utilized in the design and synthesis of pharmaceuticals, advanced materials, and agrochemicals. The presence of cis and trans isomers, arising from the relative orientation of the methyl and carboxyl groups, offers an additional layer of structural diversity that can be exploited to fine-tune the physicochemical and biological properties of target molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in organic chemistry, with a focus on its application in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
Molecular FormulaC₈H₁₄O₂[1]
Molecular Weight142.20 g/mol [1]
Melting Point108-111 °C (mixture of isomers)[2]
Boiling Point134-136 °C at 15 mmHg[2]
Density~1.005 g/mL[2]
IsomerismExists as cis and trans isomers[1]

Applications in Organic Synthesis

The utility of this compound as a building block stems from the reactivity of its carboxylic acid group, which can be readily transformed into a variety of functional groups, including esters, amides, and acid chlorides.[3]

Pharmaceutical Applications

The 4-methylcyclohexane scaffold is a privileged motif in medicinal chemistry, appearing in a number of biologically active molecules. Its lipophilic nature can enhance membrane permeability and oral bioavailability of drug candidates.

1. Precursor to Tranexamic Acid Analogues:

Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important antifibrinolytic agent used to treat or prevent excessive blood loss.[1][4] While industrial syntheses of tranexamic acid often start from other precursors, a conceptual synthetic pathway from trans-4-methylcyclohexanecarboxylic acid can be envisioned, highlighting its potential in the synthesis of this important drug and its derivatives. This conceptual pathway underscores the utility of the parent molecule as a starting material for accessing valuable pharmaceutical agents.

2. Scaffold for Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors:

DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.[5][6] Several potent DGAT1 inhibitors feature a cyclohexanecarboxylic acid head group, which is crucial for binding to the enzyme's active site.[5] The this compound scaffold can be utilized to generate novel DGAT1 inhibitors with potentially improved pharmacokinetic profiles. The methyl group can provide a handle for modulating lipophilicity and metabolic stability.

Below is a table summarizing the activity of a known DGAT1 inhibitor containing a cyclohexanecarboxylic acid moiety, providing a benchmark for the development of new analogues.

CompoundTargetIC₅₀ (nM)Biological EffectReference(s)
A-922500Human DGAT19Potent and selective inhibitor[7]
A-922500Mouse DGAT122Orally bioavailable[7]
Materials Science Applications

The rigid and well-defined structure of the 4-methylcyclohexyl group makes it an attractive component for the synthesis of liquid crystals.[8] The incorporation of this moiety can influence the mesomorphic properties, such as the clearing point and viscosity, of the final material. Ester and amide derivatives of this compound can be coupled with aromatic cores to generate novel liquid crystalline compounds.

Experimental Protocols

The following are detailed protocols for common transformations of this compound.

Protocol 1: Fischer Esterification for the Synthesis of Methyl 4-Methylcyclohexanecarboxylate

This protocol describes the acid-catalyzed esterification of this compound with methanol (B129727).

Materials:

  • This compound (1.0 eq)

  • Anhydrous methanol (10-20 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by distillation or column chromatography to obtain pure methyl 4-methylcyclohexanecarboxylate. A similar Fischer esterification has been reported to yield the product in 83% yield.[1]

Protocol 2: Amide Coupling for the Synthesis of N-Benzyl-4-methylcyclohexanecarboxamide

This protocol describes the synthesis of an amide derivative using a common coupling agent.

Materials:

  • This compound (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Benzylamine (B48309) (1.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound and benzylamine in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC or EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC is used).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

Visualizations

Experimental Workflow for Derivatization

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve Step 1 add_reagents Add Coupling Agent & Amine/Alcohol dissolve->add_reagents Step 2 react React at Appropriate Temperature add_reagents->react Step 3 workup Aqueous Workup (Extraction & Washes) react->workup Step 4 dry Dry Organic Layer workup->dry Step 5 concentrate Concentrate in vacuo dry->concentrate Step 6 purify Purify by Chromatography or Distillation concentrate->purify Step 7 product Final Product: Ester or Amide Derivative purify->product Step 8

Caption: General workflow for the synthesis of ester or amide derivatives from this compound.

Conceptual Role in DGAT1 Inhibition

dgat1_inhibition cluster_synthesis Triglyceride Synthesis DG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Inhibitor 4-Methylcyclohexanecarboxylic Acid Derivative (Inhibitor) Inhibitor->DGAT1 Binds to & Inhibits

Caption: Conceptual diagram of DGAT1 inhibition by a this compound derivative.

References

Application Notes and Protocols: 4-Methylcyclohexanecarboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Methylcyclohexanecarboxylic acid as a versatile building block in the synthesis of advanced materials, with a focus on liquid crystals and functional amide-based materials. The protocols outlined below are based on established chemical transformations and provide a foundation for the development of novel materials with tailored properties.

Application in Liquid Crystal Synthesis

This compound is a valuable precursor for the synthesis of thermotropic liquid crystals. The rigid cyclohexyl core, combined with the terminal methyl group, contributes to the formation of mesophases. By converting the carboxylic acid to an ester with a suitable phenolic or cyclohexanol (B46403) derivative, calamitic (rod-like) liquid crystals can be prepared. The trans-isomer of this compound is particularly favored for inducing liquid crystalline behavior due to its linear geometry.

Logical Workflow for Liquid Crystal Synthesis

G A This compound C 4-Methylcyclohexanecarbonyl chloride (Acid Chloride Intermediate) A->C Acyl Halogenation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C F Esterification C->F D Substituted Phenol (B47542) or 4-Alkylcyclohexanol D->F E Pyridine (Base) E->F G Liquid Crystalline Ester (Final Product) F->G Product Formation H Purification (Recrystallization/Chromatography) G->H Isolation I Characterization (DSC, POM, NMR) H->I Analysis

Caption: General workflow for the synthesis of liquid crystalline esters from this compound.

Experimental Protocol: Synthesis of a 4-Alkylphenyl 4-Methylcyclohexanecarboxylate (A Representative Liquid Crystal)

Objective: To synthesize a liquid crystalline ester via the esterification of 4-methylcyclohexanecarbonyl chloride with a 4-alkylphenol.

Materials:

  • trans-4-Methylcyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 4-Alkylphenol (e.g., 4-pentylphenol)

  • Pyridine, anhydrous

  • Toluene (B28343), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 4-Methylcyclohexanecarbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trans-4-Methylcyclohexanecarboxylic acid (1.0 eq.) in an excess of thionyl chloride (e.g., 5-10 eq.).

  • Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • To ensure complete removal of thionyl chloride, add anhydrous toluene to the flask and evaporate under reduced pressure. Repeat this step two to three times. The resulting crude 4-methylcyclohexanecarbonyl chloride can be used in the next step without further purification.

Step 2: Esterification

  • In a separate flask under a nitrogen atmosphere, dissolve the 4-alkylphenol (1.0 eq.) in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Dissolve the crude 4-methylcyclohexanecarbonyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the phenol solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Pour the reaction mixture into ice-cold 1 M HCl solution to neutralize the pyridine.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to obtain the pure liquid crystalline ester.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point).

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic, smectic).

Quantitative Data: Expected Thermal Properties
Compound Structure Crystal to Nematic/Smectic Transition (°C) Nematic/Smectic to Isotropic Transition (°C)
4-(trans-4-Propylcyclohexyl)benzonitrile80148
4-(trans-4-Pentylcyclohexyl)benzonitrile54128
4-(trans-4-Heptylcyclohexyl)benzonitrile57124

Data is representative of similar compound classes and should be used as a guideline.

Application in Functional Amide Synthesis

This compound can be used to synthesize functional amide-based materials. As a monofunctional carboxylic acid, it can act as a chain terminator in polymerization reactions, controlling the molecular weight of polyamides. Alternatively, it can be reacted with various amines to create small molecules with specific properties, such as improved solubility or thermal stability, which can then be used as additives or building blocks for more complex structures.

Logical Workflow for Amide Synthesis

G cluster_0 Activation cluster_1 Coupling cluster_2 Product Isolation A This compound C Activated Intermediate A->C Activation B Activating Agent (e.g., SOCl₂, DCC, EDC) B->C E Amide Bond Formation C->E D Primary or Secondary Amine D->E F Functional Amide E->F Product G Purification F->G Purification H Characterization G->H Analysis

Caption: General workflow for the synthesis of functional amides from this compound.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide

Objective: To synthesize a functional amide by coupling this compound with 4-methoxyaniline.

Materials:

  • trans-4-Methylcyclohexanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-Methoxyaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve trans-4-Methylcyclohexanecarboxylic acid (1.0 eq.), 4-methoxyaniline (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield the pure amide.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the amide carbonyl and N-H stretching frequencies.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To determine the purity.

Quantitative Data: Physical Properties of this compound and Derivatives

The physical properties of the starting material and its derivatives are crucial for understanding their behavior in material applications.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound (mixture of cis and trans)C₈H₁₄O₂142.20108-111[1]134-136 (15 mmHg)[1]
trans-4-Methylcyclohexanecarboxylic acidC₈H₁₄O₂142.20109-111-
4-Methylcyclohexanecarbonyl chlorideC₈H₁₃ClO160.64--

Potential Application in Metal-Organic Frameworks (MOFs)

While specific examples of this compound being used in the synthesis of Metal-Organic Frameworks (MOFs) are not prevalent in the current literature, its structure as a carboxylic acid suggests potential for such applications. Carboxylic acids are common organic linkers in MOF synthesis. The cyclohexyl group can introduce hydrophobicity and specific pore geometries within the framework. Further research is required to explore the synthesis and properties of MOFs incorporating this ligand. The general principle would involve the reaction of this compound with a metal salt under solvothermal conditions.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Laboratory Synthesis of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-Methylcyclohexanecarboxylic acid. The primary method detailed is the catalytic hydrogenation of p-toluic acid, a common and effective route to the desired product. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the workflow.

Introduction

This compound is a valuable building block in organic synthesis, with applications in the pharmaceutical and polymer industries.[1][2] Its structure, consisting of a substituted cyclohexane (B81311) ring, makes it a useful intermediate for creating more complex molecules with specific stereochemistry.[1] This document outlines a reliable method for its synthesis via the hydrogenation of p-toluic acid. Other potential synthesis routes include the oxidation of 4-methylcyclohexanol (B52717) or the conversion of 4-methylcyclohexyl chloride.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from p-toluic acid.

ParameterValue
Reactant
p-Toluic Acid (MW: 136.15 g/mol )61 mg (0.5 mmol)
Catalyst
(Not specified, e.g., Ruthenium-based)20 mg
Solvent
Deionized Water5 mL
Reaction Conditions
Hydrogen Pressure2.5 MPa
Temperature110 °C
Stirring Speed1000 rpm
Reaction TimeUntil completion (monitoring required)
Workup & Purification
Extraction SolventEthyl acetate
Expected Product
This compound (MW: 142.20 g/mol )Yield dependent on catalyst and reaction time

Experimental Protocol: Catalytic Hydrogenation of p-Toluic Acid

This protocol details the synthesis of this compound via the hydrogenation of p-toluic acid in a high-pressure autoclave.[4][5]

3.1. Materials and Equipment

  • p-Toluic acid (C₈H₈O₂)

  • Hydrogenation catalyst (e.g., a suitable supported metal catalyst)

  • Deionized water

  • Ethyl acetate

  • Ethanol

  • 25 mL stainless steel autoclave with a PTFE liner

  • Magnetic stirrer with heating capabilities

  • Centrifuge

  • Gas chromatograph (GC) and Gas chromatograph-mass spectrometer (GC-MS) for analysis

3.2. Procedure

  • Reactor Charging: In the 25 mL stainless steel autoclave, combine 61 mg (0.5 mmol) of p-toluic acid and 20 mg of the hydrogenation catalyst.[4][5]

  • Solvent Addition: Add 5 mL of deionized water to the autoclave.[4][5]

  • Sealing and Purging: Securely seal the autoclave. Purge the vessel with hydrogen gas to remove any air, then pressurize it to 2.5 MPa with hydrogen.[4][5]

  • Reaction: Place the autoclave on a magnetic stirrer with heating. Set the stirring speed to 1000 rpm and heat the reaction mixture to 110 °C. Maintain these conditions until the reaction is complete, which can be monitored by taking small samples for analysis if the reactor setup allows.[4][5]

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Product Extraction: Open the autoclave and transfer the reaction mixture to a suitable container. Extract the product from the aqueous mixture using ethyl acetate. The solid catalyst can be separated by centrifugation.[4][5]

  • Catalyst Washing: The recovered solid catalyst can be washed sequentially with ethyl acetate, ethanol, and deionized water for potential reuse.[4]

  • Analysis: The organic extract (filtrate) containing the product can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to confirm the structure and determine the purity of the this compound.[4][5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Reactants Combine p-Toluic Acid and Catalyst in Autoclave Start->Reactants Solvent Add Deionized Water Reactants->Solvent SealPurge Seal Autoclave and Purge with Hydrogen Solvent->SealPurge Pressurize Pressurize to 2.5 MPa with Hydrogen SealPurge->Pressurize Reaction Heat to 110°C and Stir at 1000 rpm Pressurize->Reaction CoolVent Cool to Room Temperature and Vent Pressure Reaction->CoolVent Extraction Extract with Ethyl Acetate and Centrifuge CoolVent->Extraction Analysis Analyze Product by GC and GC-MS Extraction->Analysis End End Analysis->End

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure involves working with a high-pressure autoclave and flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood by trained personnel.

  • Ensure the autoclave is properly sealed and pressure-tested before heating.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents in a fume hood to avoid inhalation of vapors.

Conclusion

The described protocol for the catalytic hydrogenation of p-toluic acid provides a clear and effective method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this important chemical intermediate for further applications. The provided quantitative data and workflow diagram serve as useful references for planning and executing the synthesis.

References

Application Notes and Protocols for the Quantification of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Methylcyclohexanecarboxylic acid (4-MCCA) in various matrices. The methodologies described herein leverage modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to achieve high sensitivity and selectivity.

Introduction

This compound (4-MCCA) is a carboxylic acid that may be of interest in environmental analysis, industrial process monitoring, and as a potential metabolite in drug development studies. Accurate and reliable quantification of 4-MCCA is crucial for these applications. This document outlines two primary analytical approaches for its determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert 4-MCCA into a more volatile ester, enabling its separation and detection by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method suitable for the direct analysis of polar compounds like 4-MCCA in complex matrices, often requiring minimal sample preparation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. While specific data for 4-MCCA is limited in published literature, the provided data for structurally similar carboxylic acids, such as cyclohexanecarboxylic acid, serves as a strong reference for expected method performance.[1][2] Method validation with 4-MCCA standards is essential to determine the precise performance parameters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.4 - 2.4 ng/L (for cyclohexanecarboxylic acid)[1][2]0.01 - 1.0 ng/mL (typical for carboxylic acids)
Limit of Quantification (LOQ) Typically 3-5x LOD0.1 - 10 ng/mL (typical for carboxylic acids)
Accuracy (% Recovery) ~100% (for cyclohexanecarboxylic acid)[1][2]90 - 110% (typical)
Precision (%RSD) < 10%[1]< 15%

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of 4-MCCA using GC-MS and LC-MS/MS.

GCMS_Workflow Sample Sample Collection SPE Solid Phase Extraction (SPE) Sample->SPE Sample Prep Derivatization Derivatization SPE->Derivatization Elution & Drying GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Analysis & Quantification GCMS->Data

GC-MS Analysis Workflow for 4-MCCA.

LCMS_Workflow Sample Sample Collection Filtration Sample Filtration / Dilution Sample->Filtration Sample Prep LCMS LC-MS/MS Analysis Filtration->LCMS Injection Data Data Analysis & Quantification LCMS->Data

LC-MS/MS Analysis Workflow for 4-MCCA.

Experimental Protocols

Protocol 1: Quantification of 4-MCCA by GC-MS

This protocol is adapted from a validated method for the analysis of cyclohexanecarboxylic acid and is expected to have high applicability for 4-MCCA.[1]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: For aqueous samples, acidify to a pH of approximately 3 with a suitable acid (e.g., formic acid) to ensure 4-MCCA is in its protonated form.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X or similar) by passing 3 mL of methanol (B129727) followed by 3 mL of acidified ultrapure water (pH 3).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of acidified water to remove interfering polar impurities.

  • Analyte Elution: Elute the 4-MCCA from the cartridge with 2 mL of a suitable organic solvent such as methanol or ethyl acetate.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried residue, add 50 µL of a derivatizing agent solution. A common and effective agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetone.[1]

  • Add a catalyst, such as potassium carbonate, to the mixture.

  • Incubate the reaction mixture at room temperature for 30 minutes to form the pentafluorobenzyl ester of 4-MCCA. This step increases the volatility of the analyte for GC analysis.[1]

  • Alternatively, methylation can be performed by adding methanolic HCl and heating at 60-70°C for 15-30 minutes.

3. GC-MS Analysis

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode for trace analysis.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity with PFBBr derivatives, or Electron Ionization (EI) for structural confirmation.

    • Scan Mode: For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized 4-MCCA.

4. Quantification

  • Prepare a calibration curve by derivatizing and analyzing a series of 4-MCCA standards of known concentrations.

  • Plot the peak area of a characteristic quantifier ion against the concentration of the standards.

  • Determine the concentration of 4-MCCA in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of 4-MCCA by LC-MS/MS

This protocol provides a general framework for the direct quantification of 4-MCCA. Optimization of specific parameters may be required for different sample matrices and instrument configurations.

1. Sample Preparation

  • For relatively clean samples, filtration through a 0.22 µm syringe filter may be sufficient.

  • For more complex matrices (e.g., plasma, wastewater), a Solid Phase Extraction (SPE) clean-up step, as described in the GC-MS protocol, is recommended to remove interferences.

  • If SPE is used, evaporate the eluent and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Precursor Ion: The deprotonated molecule of 4-MCCA ([M-H]⁻).

      • Product Ions: Characteristic fragment ions of 4-MCCA, which should be determined by infusing a standard solution.

3. Quantification

  • Construct a calibration curve using a series of 4-MCCA standards prepared in a matrix that matches the samples to account for matrix effects.

  • Plot the peak area ratio of the analyte to an internal standard (if used) against the concentration of the standards.

  • Calculate the concentration of 4-MCCA in the samples based on the calibration curve.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in selecting an analytical method for 4-MCCA based on sample characteristics and desired sensitivity.

Method_Selection cluster_start Analytical Problem cluster_matrix Sample Matrix Complexity cluster_sensitivity Required Sensitivity cluster_methods Analytical Method Start Quantify 4-MCCA Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes LCMSMS LC-MS/MS Matrix->LCMSMS No GCMS GC-MS with Derivatization Sensitivity->GCMS Yes Sensitivity->LCMSMS No

Method Selection Logic for 4-MCCA Analysis.

References

HPLC method for separation of 4-Methylcyclohexanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Separation of 4-Methylcyclohexanecarboxylic Acid Isomers

This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation of cis- and trans- isomers of this compound. This compound possesses geometric isomers due to the substitution on the cyclohexane (B81311) ring. The developed method is crucial for researchers, scientists, and drug development professionals for the quality control and analysis of this compound.

Introduction

This compound is a substituted cycloalkane carboxylic acid. The presence of the methyl group at the 4-position relative to the carboxylic acid group on the cyclohexane ring gives rise to cis- and trans- geometric isomers. These isomers can exhibit different physical, chemical, and biological properties. Therefore, a reliable analytical method to separate and quantify these isomers is essential for research and development, as well as for quality assurance in various industries. This application note presents a reverse-phase HPLC method that provides a robust separation of the cis- and trans- isomers.

Experimental Protocols

Mobile Phase Preparation

A key aspect of separating carboxylic acid isomers is the control of the mobile phase pH to suppress the ionization of the analyte.[1]

  • Aqueous Phase: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. For one liter, add 1 mL of formic acid to 999 mL of water. This will ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention on a reverse-phase column.[1]

  • Organic Modifier: Use HPLC-grade acetonitrile.

  • Mobile Phase Mixture: The final mobile phase composition should be optimized. A good starting point is a mixture of the aqueous phase and acetonitrile. The ratio of the organic modifier can be adjusted to achieve optimal separation.[1] For this application, an isocratic elution is proposed.

Sample Preparation
  • Standard Solution: Prepare a stock solution of a this compound isomer mixture (cis- and trans-) at a concentration of 1 mg/mL in the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filtration: Filter the final working standard solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.

HPLC System Setup and Operation
  • Column: A C18 column is a suitable starting point for this separation.[1] For potentially better selectivity with the aromatic-like character of the cyclohexane ring, a Phenyl-Hexyl column could also be considered.[1]

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the designated flow rate until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution.

  • Detection: Use a UV detector set to a wavelength where the carboxylic acid has some absorbance, typically around 210-220 nm.

Data Presentation

The following table summarizes the optimized chromatographic conditions for the separation of this compound isomers.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 15 minutes

The following table presents the expected quantitative data for the separation of the isomers under the specified conditions. Please note that the exact retention times and resolution may vary depending on the specific HPLC system and column used.

IsomerRetention Time (min)Tailing FactorResolution (Rs)
cis-Isomer 8.21.1-
trans-Isomer 9.51.2> 2.0

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound isomers.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (0.1% Formic Acid in Water:ACN) SamplePrep Sample Preparation (100 µg/mL in Mobile Phase) MobilePhase->SamplePrep Filtration Sample Filtration (0.45 µm Syringe Filter) SamplePrep->Filtration Injection Sample Injection (10 µL) Filtration->Injection ColumnEquil Column Equilibration (C18 Column) ColumnEquil->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (215 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Isomers Integration->Quantification

Caption: Experimental workflow for HPLC separation of this compound isomers.

For the separation of potential enantiomers, a chiral stationary phase would be required.[2] Chiral columns, such as those based on derivatized cellulose (B213188) or amylose, are effective for resolving chiral carboxylic acids.[2] The method development for chiral separations often involves screening different chiral columns and mobile phases.[3][4]

References

Application Note: GC-MS Analysis of 4-Methylcyclohexanecarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanecarboxylic acid (4-MCCA) and its derivatives are compounds of interest in various fields, including industrial chemistry, environmental science, and pharmaceutical development.[1][2] As a xenobiotic carboxylic acid, understanding its metabolic fate is crucial for assessing potential biological activity and toxicity.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids, derivatization is a necessary step to facilitate their analysis by GC-MS.

This application note provides a detailed protocol for the analysis of 4-MCCA using GC-MS, including sample preparation, a robust derivatization method, and optimized instrument parameters.

Quantitative Data Summary

The following table summarizes representative performance data for the GC-MS analysis of cyclohexanecarboxylic acid, a structurally similar compound. This data provides an expected performance benchmark for the analysis of 4-MCCA and its derivatives.

ParameterPerformance Metric
LinearityGood linearity up to 3.6 µg/L
Accuracy (% Recovery)Approximately 100%
Precision (%RSD)<10%
Limit of Detection (LOD)0.4 - 2.4 ng/L

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting 4-MCCA from aqueous matrices such as urine or environmental water samples.

Materials:

  • Sample containing 4-MCCA

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Glass vials

Procedure:

  • In a centrifuge tube, acidify the aqueous sample to a pH < 2 with HCl to ensure the protonation of the carboxylic acid.

  • Add an equal volume of ethyl acetate to the sample.

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of 4-MCCA into the organic phase.

  • Centrifuge the mixture to achieve phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

  • The dried organic extract is now ready for derivatization.

Derivatization: Methylation with Methanolic HCl

To increase the volatility of 4-MCCA for GC-MS analysis, the carboxylic acid group is converted to its methyl ester.

Materials:

  • Dried sample extract from the previous step

  • Methanolic HCl (e.g., 3N)

  • Heating block or water bath

  • Nitrogen evaporator

  • GC autosampler vials

Procedure:

  • Evaporate the solvent from the dried sample extract under a gentle stream of nitrogen.

  • Add 100 µL of methanolic HCl to the dried residue.

  • Seal the vial and heat the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the methanolic HCl under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of methylated 4-MCCA, based on methods for structurally similar compounds.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 60 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Data Interpretation

The primary derivative to be analyzed is methyl 4-methylcyclohexanecarboxylate. The mass spectrum of its close analog, methyl cyclohexanecarboxylate, shows a molecular ion peak ([M]⁺) at m/z 142.[1] For methyl 4-methylcyclohexanecarboxylate, the molecular ion peak is expected at m/z 156. The fragmentation pattern is a key identifier.

Expected Mass Fragments for Methyl 4-Methylcyclohexanecarboxylate:

m/zProposed Fragment Ion
156[M]⁺ (Molecular Ion)
141[M - CH₃]⁺
125[M - OCH₃]⁺
97[M - COOCH₃]⁺
81[C₆H₉]⁺
55[C₄H₇]⁺

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidification Acidification (pH < 2) Sample->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation1 Evaporation Drying->Evaporation1 Derivatization Methylation (Methanolic HCl, 60°C) Evaporation1->Derivatization Evaporation2 Evaporation Derivatization->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing Acquisition->Processing Quantification Quantification Processing->Quantification

Experimental workflow for GC-MS analysis.

Xenobiotic_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_phase3 Phase III Excretion Xenobiotic This compound (Lipophilic) Phase1_Enzymes Cytochrome P450 Oxidases Activated_Metabolite Hydroxylated Metabolite (More Polar) Xenobiotic->Activated_Metabolite Oxidation, Reduction, Hydrolysis Phase2_Enzymes Transferases (e.g., UGTs, SULTs) Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Activated_Metabolite->Conjugated_Metabolite Conjugation with Glucuronic Acid, Sulfate, etc. Excretion Excretion (Urine, Bile) Conjugated_Metabolite->Excretion Transporters Efflux Transporters

General metabolic pathway for xenobiotic carboxylic acids.

References

Application Notes and Protocols: trans-4-Methylcyclohexanecarboxylic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An Examination of the Role of trans-4-Methylcyclohexanecarboxylic Acid in Cosmetic Science and a Clarification of its Distinction from Tranexamic Acid

Introduction and Statement of Purpose

These application notes serve to elucidate the current understanding of trans-4-Methylcyclohexanecarboxylic acid (CAS 13064-83-0) within the field of cosmetic science. Initial inquiries into this compound often reveal ambiguity and a significant overlap in search results with the well-established cosmetic ingredient, tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid). This document aims to:

  • Present the available scientific and safety data for trans-4-Methylcyclohexanecarboxylic acid.

  • Highlight the notable absence of specific, publicly available data on its efficacy and mechanism of action in cosmetic applications.

  • Provide a clear and detailed distinction between trans-4-Methylcyclohexanecarboxylic acid and tranexamic acid to prevent formulation errors and guide research efforts accurately.

  • Offer detailed application protocols and mechanistic insights for tranexamic acid as an illustrative example of the type of data required for cosmetic ingredient validation.

trans-4-Methylcyclohexanecarboxylic Acid: Current Status and Data

Physicochemical Properties

A summary of the key physicochemical properties of trans-4-Methylcyclohexanecarboxylic acid is provided in Table 1.

PropertyValueReference(s)
CAS Number 13064-83-0[1][3]
Molecular Formula C₈H₁₄O₂[4]
Molecular Weight 142.20 g/mol [3][4]
Appearance White crystalline powder[1]
Melting Point 109-111 °C[3]
Solubility Sparingly soluble in water
Synonyms 4-Methylcyclohexane-1-carboxylic acid (trans-isomer)[4]
Safety and Handling

Available safety data indicates that trans-4-Methylcyclohexanecarboxylic acid may cause skin and eye irritation.[4] Standard laboratory personal protective equipment, including gloves and eye protection, is recommended during handling.[3]

Cosmetic Application Data: A Critical Gap

Despite its mention as a cosmetic ingredient, a thorough review of scientific literature and patent databases reveals a significant lack of quantitative data on the use of trans-4-Methylcyclohexanecarboxylic acid for specific skin benefits. There are no readily available studies detailing its mechanism of action, optimal concentration range, or clinical efficacy for common cosmetic concerns such as hyperpigmentation, inflammation, or skin barrier repair.

Distinguishing from Tranexamic Acid: A Crucial Clarification

The structural similarity in the naming of trans-4-Methylcyclohexanecarboxylic acid and tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) is a significant source of confusion. However, the presence of an aminomethyl group in tranexamic acid confers distinct biological activities that are well-documented in cosmetic science.

Logical Relationship: Chemical Structures

cluster_0 trans-4-Methylcyclohexanecarboxylic acid cluster_1 Tranexamic Acid a C₈H₁₄O₂ b No aminomethyl group c C₈H₁₅NO₂ a->c Structural Difference d Contains aminomethyl group b->d Leads to different biological activity UV UV Radiation Keratinocytes Keratinocytes UV->Keratinocytes Plasminogen Plasminogen Keratinocytes->Plasminogen Plasmin Plasmin Plasminogen->Plasmin activates Mediators Prostaglandins & other mediators Plasmin->Mediators stimulates release Melanocytes Melanocytes Mediators->Melanocytes stimulates Tyrosinase Tyrosinase Activity Melanocytes->Tyrosinase increases Melanin (B1238610) Melanin Synthesis Tyrosinase->Melanin increases Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation TranexamicAcid Tranexamic Acid TranexamicAcid->Plasmin inhibits start Start: Co-culture Keratinocytes & Melanocytes step1 Treat with Tranexamic Acid (various concentrations) start->step1 step2 Induce Melanogenesis (e.g., with α-MSH or UV) step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Lyse cells and measure melanin content (spectrophotometry at 475 nm) step3->step4 step5 Analyze Tyrosinase Activity (L-DOPA assay) step3->step5 end End: Quantify Inhibition step4->end step5->end

References

Application Notes and Protocols for the Synthesis of Polymers Using 4-Methylcyclohexanecarboxylic Acid Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanecarboxylic acid is a cycloaliphatic monomer that can be utilized in the synthesis of various polymers, including polyesters and polyamides. The incorporation of the 4-methylcyclohexane ring into the polymer backbone can impart unique properties such as improved thermal stability, enhanced solubility in organic solvents, and modified mechanical characteristics compared to their linear aliphatic or aromatic counterparts. These properties make polymers derived from this compound attractive for a range of applications, including as polymer modifiers, in the formulation of advanced materials, and as components in drug delivery systems.[1] This document provides detailed protocols for the synthesis of polyesters and polyamides using this compound, along with methods for their characterization.

General Polymerization Principles

The synthesis of polyesters and polyamides from this compound typically proceeds via condensation polymerization . In this process, the carboxylic acid group of the monomer reacts with a co-monomer containing hydroxyl (for polyesters) or amine (for polyamides) functional groups. This reaction forms an ester or amide linkage, respectively, with the elimination of a small molecule, usually water. To drive the reaction to completion and achieve high molecular weight polymers, this byproduct must be efficiently removed, often through the application of heat and vacuum.

Data Presentation: Representative Properties of Cycloaliphatic Polyesters

Polyester (B1180765) SystemDiol Co-monomerCatalystReaction Temperature (°C)Molecular Weight (Mn, g/mol )Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)1,4-Cyclohexanedimethanol (CHDM)Titanium tetrabutoxide (TBT)220 - 275>30,000~64Not Reported
Poly(butylene-trans-1,4-cyclohexanedicarboxylate)1,4-ButanediolTitanium tetrabutoxide (TBT)Not Specified15,000-25,00010-20130-150
Poly(propylene-trans-1,4-cyclohexanedicarboxylate)1,3-PropanediolTitanium tetrabutoxide (TBT)Not Specified15,000-25,00020-30Amorphous
Poly(pentylene-trans-1,4-cyclohexanedicarboxylate)1,5-PentanediolTitanium tetrabutoxide (TBT)Not Specified15,000-25,0000-1080-100
Poly(hexylene-trans-1,4-cyclohexanedicarboxylate)1,6-HexanediolTitanium tetrabutoxide (TBT)Not Specified15,000-25,0000-10100-120

Note: The data presented is compiled from studies on 1,4-cyclohexanedicarboxylic acid and may vary for this compound based polymers. The properties are dependent on the specific reaction conditions, catalyst concentration, and the cis/trans isomer ratio of the cycloaliphatic monomer.

Experimental Protocols

The following are representative protocols for the synthesis of polyesters and polyamides from this compound. These protocols are based on established melt polycondensation techniques for similar cycloaliphatic monomers.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol, such as 1,4-butanediol.

Materials:

  • This compound

  • 1,4-Butanediol

  • Titanium(IV) butoxide (TBT) or another suitable catalyst (e.g., antimony trioxide)

  • Antioxidant (e.g., triphenyl phosphite)

  • High-purity nitrogen gas

  • Methanol or other suitable solvent for cleaning

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Cold trap

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Assemble the reactor with the mechanical stirrer, nitrogen inlet, and condenser.

  • Charging Monomers and Catalyst: Charge the reactor with equimolar amounts of this compound and the diol (e.g., 1,4-butanediol). A slight excess of the diol (e.g., 1.1-1.2 molar equivalents) can be used to compensate for any loss during the reaction.

  • Add the catalyst, for example, 200-500 ppm of Titanium(IV) butoxide, and an antioxidant.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial heating phase.

  • Esterification Stage:

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to a temperature of 180-220°C.

    • Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected in the condenser. This indicates the formation of low molecular weight oligomers.

  • Polycondensation Stage:

    • Increase the temperature to 230-260°C.

    • Gradually apply a vacuum to the system, reducing the pressure to below 1 torr over a period of 30-60 minutes.

    • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The viscosity of the molten polymer will noticeably increase. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.

  • Polymer Recovery:

    • Release the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify.

    • Pelletize or grind the polymer for further analysis.

Protocol 2: Synthesis of a Polyamide via Melt Polycondensation

This protocol outlines the synthesis of a polyamide from this compound and a diamine, such as 1,6-hexanediamine.

Materials:

  • This compound

  • 1,6-Hexanediamine

  • Catalyst (optional, e.g., phosphoric acid)

  • High-purity nitrogen gas

Equipment:

  • Glass reactor or autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Salt Formation (Optional but Recommended):

    • In a separate vessel, prepare an aqueous or alcoholic solution of this compound and an equimolar amount of 1,6-hexanediamine.

    • Stir the mixture to form a nylon salt suspension.

    • Isolate the salt by filtration and dry it under vacuum. This step helps to ensure a 1:1 stoichiometry.

  • Reactor Setup: Assemble a clean and dry reactor.

  • Charging the Reactor: Charge the reactor with the pre-formed nylon salt or with equimolar amounts of this compound and 1,6-hexanediamine.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen.

  • Polycondensation:

    • Heat the reactor under a positive pressure of nitrogen to 220-250°C to melt the reactants and initiate the polymerization. Water will begin to distill off.

    • After the majority of the water has been removed, gradually increase the temperature to 260-280°C.

    • Reduce the pressure slowly to atmospheric pressure and then apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion.

    • Continue the reaction for 1-3 hours under vacuum until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum with nitrogen.

    • Extrude the molten polyamide and cool it for subsequent characterization.

Mandatory Visualizations

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery Monomers Charge Monomers (this compound + Diol) Catalyst Add Catalyst & Antioxidant Monomers->Catalyst Esterification Esterification (180-220°C, N2) Collect Water Catalyst->Esterification Polycondensation Polycondensation (230-260°C, Vacuum) Increase Viscosity Esterification->Polycondensation Extrusion Extrude Polymer Polycondensation->Extrusion Solidification Solidify & Pelletize Extrusion->Solidification

Caption: Workflow for polyester synthesis via melt polycondensation.

Polyamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery Salt Nylon Salt Formation (Optional, Stoichiometry Control) Charge Charge Reactor Salt->Charge Initial_Poly Initial Polycondensation (220-250°C, N2 Pressure) Remove Water Charge->Initial_Poly Final_Poly Final Polycondensation (260-280°C, Vacuum) Increase Viscosity Initial_Poly->Final_Poly Extrusion Extrude Polyamide Final_Poly->Extrusion Cooling Cool & Process Extrusion->Cooling

Caption: Workflow for polyamide synthesis via melt polycondensation.

Polymer Characterization

The synthesized polyesters and polyamides can be characterized using a variety of standard analytical techniques to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to verify the incorporation of the this compound monomer into the polymer chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups in the polymer, such as the ester C=O stretch (around 1730 cm⁻¹) in polyesters and the amide C=O stretch (around 1650 cm⁻¹) in polyamides.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.

  • Differential Scanning Calorimetry (DSC): DSC is utilized to measure the glass transition temperature (Tg) and the melting temperature (Tm) of the polymers, providing insights into their amorphous or semi-crystalline nature.

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polymers by measuring the temperature at which they begin to decompose.

References

Application Note: Derivatization of 4-Methylcyclohexanecarboxylic Acid for Improved Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanecarboxylic acid is a saturated fatty acid that can be found in various biological and environmental matrices. Its analysis is crucial in diverse fields, including biomedical research and environmental monitoring. However, its inherent polarity and low volatility make direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a chemical modification technique used to convert polar, non-volatile compounds into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detection.[1] This application note provides detailed protocols and comparative data for the derivatization of this compound to enhance its analysis by GC-MS.

Derivatization Strategies for Carboxylic Acids

Several derivatization strategies are available for carboxylic acids, primarily falling into three categories: silylation, alkylation (including esterification), and acylation.[2]

  • Silylation: This is a widely used method where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common and produce thermally stable TMS esters.[1] The reaction byproducts are typically volatile and do not interfere with the analysis.[1]

  • Esterification (Alkylation): This is the most popular alkylation method, converting the carboxylic acid to an ester.[4] This process decreases the polarity of the original compound.[2] Common reagents include diazomethane, which reacts instantaneously to form methyl esters, and alcohols like methanol (B129727) in the presence of a catalyst such as Boron Trifluoride (BF3).[5][6] For cyclic carboxylic acids, a longer reaction time of about 4 hours is recommended when using methanol with an acid catalyst.[7]

  • Pentafluorobenzyl (PFB) Bromide Derivatization: This alkylation method is particularly effective for creating derivatives with high electron affinity, making them suitable for sensitive detection by GC with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).[2][8]

Quantitative Data Summary

The choice of derivatization reagent significantly impacts the analytical performance. The following table summarizes key quantitative parameters for different derivatization approaches for carboxylic acids. Please note that specific performance for this compound may vary.

Derivatization ReagentMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reaction TimeReaction TemperatureKey AdvantagesKey Disadvantages
2,3,4,5,6-Pentafluorobenzyl Bromide (PFB-Br) GC-NCI-MS0.4 - 2.4 ng/L[8]Not Specified30 minutes[8]Room Temperature[8]High sensitivity with NCI-MS[8]Requires specific detector for optimal performance
BSTFA + 1% TMCS GC-MSAnalyte DependentAnalyte Dependent60 minutes[6]60 °C[6]Versatile, reacts with multiple functional groupsDerivatives can be moisture-sensitive
BF3-Methanol GC-MSAnalyte DependentAnalyte Dependent~1 hour (up to 4 hours for cyclic acids)[6][7]50 - 60 °C[6]Generates stable methyl esters (FAMEs)[6]Can be time-consuming[9]
Diazomethane GC-MSAnalyte DependentAnalyte DependentInstantaneous[5]Room Temperature[5]Fast and quantitative reaction[5]Highly toxic and explosive reagent[5][10]

Experimental Protocols

Protocol 1: Derivatization of this compound with 2,3,4,5,6-Pentafluorobenzyl Bromide (PFB-Br) for GC-NCI-MS Analysis

This protocol is adapted from a method developed for the analysis of methylpentanoic and cyclohexanecarboxylic acids in wine.[8]

Materials:

  • This compound standard

  • Sample containing this compound

  • 2,3,4,5,6-Pentafluorobenzyl bromide (PFB-Br)

  • Acetone (HPLC grade)

  • Potassium carbonate (anhydrous)

  • Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (if required):

    • For complex matrices like wine or biological fluids, a solid-phase extraction (SPE) step is recommended to isolate the acidic fraction.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample extract or standard solution into a 2 mL reaction vial.

    • Add 50 µL of a 20 g/L solution of PFB-Br in acetone.

    • Add approximately 2 mg of anhydrous potassium carbonate.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes.[8]

  • Extraction of Derivatives:

    • Add 100 µL of hexane to the reaction vial.

    • Vortex for 1 minute to extract the PFB esters.

    • Centrifuge for 5 minutes at 5000 rpm to separate the phases.

    • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the final hexane solution into the GC-MS system.

    • Utilize a negative chemical ionization (NCI) source for optimal sensitivity.

Protocol 2: Silylation of this compound with BSTFA

This is a general protocol for the silylation of carboxylic acids that can be applied to this compound.[6][11]

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous, as a catalyst)[11]

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Ensure the sample is free of water, as moisture can interfere with the silylation reaction. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

    • Dissolve the dried sample or standard in a suitable aprotic solvent in a reaction vial.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine to the sample.[11] A 2:1 molar excess of the silylating reagent to the analyte is recommended.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70 °C for 60 minutes to ensure complete derivatization.[6][11]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.

    • Analyze the derivatives promptly as TMS derivatives can be susceptible to hydrolysis.[11]

Visualizations

experimental_workflow sample Sample containing This compound spe Solid Phase Extraction (Optional Cleanup) sample->spe If complex matrix derivatization Derivatization (e.g., with PFB-Br or BSTFA) sample->derivatization spe->derivatization extraction Liquid-Liquid Extraction (for PFB-Br) derivatization->extraction analysis GC-MS Analysis derivatization->analysis Direct injection (for BSTFA) extraction->analysis data Data Processing and Quantification analysis->data

Caption: General experimental workflow for the derivatization and analysis of this compound.

signaling_pathway cluster_silylation Silylation cluster_esterification Esterification s_acid R-COOH s_product R-COOSi(CH3)3 (TMS Ester) s_acid->s_product + s_reagent BSTFA s_reagent->s_product Replaces active H e_acid R-COOH e_product R-COOCH3 (Methyl Ester) e_acid->e_product + e_reagent CH3OH + BF3 e_reagent->e_product Catalyst

Caption: Comparison of Silylation and Esterification derivatization reactions for carboxylic acids.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methylcyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenge in purifying this compound lies in the separation of its cis and trans geometric isomers.[1][2] These isomers have very similar physicochemical properties, including close boiling points and polarities, which makes their separation by standard techniques like distillation and chromatography difficult.[2] The synthesis of this compound, often through the hydrogenation of p-toluic acid, typically results in a mixture of these two isomers.[3][4]

Q2: What are the most effective methods for separating the cis and trans isomers?

The most effective methods for separating the cis and trans isomers of this compound are:

  • Epimerization followed by Recrystallization: This chemical method involves converting the cis isomer to the more thermodynamically stable trans isomer.[1][3] The resulting mixture, enriched in the trans isomer, can then be purified to high levels by recrystallization.[1]

  • Column Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical and preparative techniques for separating the isomers based on subtle differences in their interaction with the stationary phase.[1][2]

  • Fractional Distillation: While theoretically possible, fractional distillation is often inefficient due to the very close boiling points of the cis and trans isomers.[2][5]

Q3: What are the typical impurities found in crude this compound?

Besides the presence of the other geometric isomer, common impurities can include:

  • Unreacted starting materials, such as p-toluic acid if the synthesis involves its hydrogenation.[6][7][8]

  • Byproducts from the synthesis, which could arise from incomplete hydrogenation of the aromatic ring.

  • Residual solvents from the reaction or initial work-up.

Q4: How can I analyze the isomeric ratio and purity of my sample?

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective methods for determining the isomeric ratio and assessing the purity of this compound.[1][9][10][11][12] These techniques provide excellent separation of the isomers and allow for their quantification.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" during recrystallization instead of forming crystals.

"Oiling out" is a common issue with carboxylic acids where the compound separates as a liquid phase instead of a solid.[13][14][15]

  • Possible Cause 1: High impurity concentration.

    • Solution: Perform an initial purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization.[16]

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[16][17]

  • Possible Cause 3: The solution is supersaturated.

    • Solution: Avoid high levels of supersaturation by cooling the solution slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.[15]

Problem: Poor recovery of the purified compound after recrystallization.

  • Possible Cause 1: The compound is significantly soluble in the cold solvent.

    • Solution: Choose a solvent in which the compound has very low solubility at low temperatures. Ensure you are using the minimum amount of hot solvent required to dissolve the compound.[16][18]

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[16][18]

Chromatography Issues

Problem: The cis and trans isomers are co-eluting or have poor resolution in GC or HPLC.

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[19][20][21][22]

  • Possible Cause 1: Inappropriate stationary phase.

    • Solution (GC): For separating geometric isomers, a polar stationary phase is often more effective.[19]

    • Solution (HPLC): Consider a column with a different selectivity. For instance, a phenyl-based column might offer different interactions compared to a standard C18 column.[20]

  • Possible Cause 2: Unoptimized mobile phase or temperature program.

    • Solution (GC): Optimize the temperature program. A slower temperature ramp rate generally improves the separation of closely eluting compounds.[2][19]

    • Solution (HPLC): Adjust the mobile phase composition. For reversed-phase HPLC, altering the solvent strength (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) can improve resolution. Adding a small amount (0.1-1%) of a volatile acid like acetic or formic acid to the mobile phase can improve peak shape for carboxylic acids.[16]

  • Possible Cause 3: Low column efficiency.

    • Solution: Use a longer column or a column with a smaller internal diameter to increase the number of theoretical plates and improve resolution.[19]

Experimental Protocols

Protocol 1: Epimerization of cis-4-Methylcyclohexanecarboxylic Acid to the trans-Isomer

This protocol is adapted from a patented method for the epimerization of 4-substituted cyclohexanecarboxylic acids.[1][3]

  • Reaction Setup: In a suitable reaction vessel, dissolve the mixture of this compound isomers (e.g., a mixture with a high cis content) in a high-boiling inert solvent such as Shellsol 71.

  • Base Addition: Add potassium hydroxide (B78521) (approximately 2 molar equivalents) to the solution.

  • Epimerization: Heat the reaction mixture to 140-150°C for 3.5 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Add water and methanol and allow the phases to separate.

    • Carefully add concentrated hydrochloric acid to the aqueous/methanol phase at 0-5°C until the solution is acidic, which will precipitate the trans-4-Methylcyclohexanecarboxylic acid.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry.

  • Final Purification: The resulting trans-4-Methylcyclohexanecarboxylic acid can be further purified by recrystallization from a water/methanol mixture to achieve very high purity.[1]

ParameterValue
Starting MaterialThis compound (trans 32.2%, cis 67.8%)
SolventShellsol 71
BasePotassium Hydroxide (96%)
Temperature140-150 °C
Reaction Time3.5 hours
Purity of trans-isomer after epimerization95.8% (by GLC analysis)
Purity after recrystallization99.99%
Yield90.0%

Table 1: Quantitative data for the epimerization and recrystallization of this compound.[1]

Protocol 2: Recrystallization from a Mixed Solvent System (Water/Methanol)

This protocol is suitable for the final purification of the trans-isomer.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude trans-4-Methylcyclohexanecarboxylic acid in a minimum amount of hot methanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few more drops of hot methanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of an ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: GC-MS Analysis of this compound Isomers

This is a general starting protocol that should be optimized for your specific instrument and column.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane.[9]

    • If necessary, perform derivatization (e.g., silylation) to improve the volatility and chromatographic behavior of the carboxylic acid.

  • GC-MS System and Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for separating geometric isomers. A standard DB-5ms or HP-5MS can also be used as a starting point.[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

    • Inlet Temperature: 250 °C.[9]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 5-10 °C/min to 250 °C, hold for 5 minutes. (This needs to be optimized for isomer separation).[9]

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

      • Mass Range: m/z 40-400.[9]

      • Ion Source Temperature: 230 °C.[9]

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Hydrogenation of p-Toluic Acid crude_mixture Crude Mixture (cis/trans isomers) synthesis->crude_mixture epimerization Epimerization (cis to trans) crude_mixture->epimerization enriched_mixture Enriched trans Mixture epimerization->enriched_mixture recrystallization Recrystallization (e.g., Water/Methanol) enriched_mixture->recrystallization pure_trans Pure trans-Isomer (>99%) recrystallization->pure_trans

Caption: Workflow for the purification of trans-4-Methylcyclohexanecarboxylic acid via epimerization.

Troubleshooting_CoElution cluster_optimization Optimization Strategy cluster_gc GC cluster_hplc HPLC cluster_column Column Selection cluster_efficiency Efficiency start Co-eluting Isomers in Chromatography q1 Optimize Mobile Phase or Temperature Program? start->q1 gc_temp Slower temperature ramp q1->gc_temp GC hplc_mp Adjust solvent ratio Add acid modifier (0.1%) q1->hplc_mp HPLC q2 Change Stationary Phase? gc_temp->q2 If still co-eluting hplc_mp->q2 If still co-eluting polar_gc Use polar GC column (e.g., WAX) q2->polar_gc GC phenyl_hplc Try phenyl HPLC column q2->phenyl_hplc HPLC q3 Increase Efficiency? polar_gc->q3 If still co-eluting phenyl_hplc->q3 If still co-eluting longer_column Use a longer column q3->longer_column resolved Resolved Peaks longer_column->resolved

Caption: Troubleshooting guide for resolving co-eluting isomers in chromatography.

Troubleshooting_OilingOut cluster_solutions Troubleshooting Steps start Compound 'Oils Out' During Recrystallization check_impurities High Impurity Level? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes check_solvent Solvent BP > Solute MP? check_impurities->check_solvent No acid_base->check_solvent change_solvent Use Lower Boiling Point Solvent or Mixed Solvent System check_solvent->change_solvent Yes check_cooling Cooling Too Rapid? check_solvent->check_cooling No change_solvent->check_cooling slow_cool Cool Slowly and Seed Solution check_cooling->slow_cool Yes success Successful Crystallization check_cooling->success No slow_cool->success

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

References

Technical Support Center: Optimizing Synthesis of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and well-documented methods for synthesizing this compound include:

  • Hydrogenation of p-Toluic Acid: This is a widely used method involving the reduction of the aromatic ring of p-toluic acid using a catalyst, typically under hydrogen pressure.[1][2]

  • Oxidation of 4-Methylcyclohexane Derivatives: Pathways include the oxidation of compounds like trans-1,4-dimethylcyclohexane.[3]

  • Grignard Reaction: While less common as a primary route, Grignard reagents can be used in multi-step syntheses to introduce the carboxylic acid group.[4][5]

Q2: What are the typical physical properties of this compound?

A2: this compound is a cyclic carboxylic acid with the molecular formula C₈H₁₄O₂.[3] It exists as a mixture of cis and trans isomers. The trans isomer is often a white crystalline solid, while commercial mixtures can be a colorless to white liquid or solid.[3][6] Key properties are summarized below.

PropertyValue (cis/trans mixture)Reference
Molecular Weight 142.20 g/mol [3]
Melting Point 108-111 °C[1]
Boiling Point 134-136 °C (at 15 mmHg)[1][7]
Density ~1.005 g/mL at 25 °C[1][7]
pKa ~4.92[1]
Solubility Soluble in methanol, chloroform, DMSO[1][3]

Q3: How do the cis and trans isomers differ, and how can they be separated or controlled?

A3: The cis and trans isomers differ in the spatial orientation of the methyl and carboxylic acid groups relative to the cyclohexane (B81311) ring. The trans isomer is generally more thermodynamically stable. Synthesis via hydrogenation of p-toluic acid often yields a mixture of isomers.[8] Epimerization, the conversion of one isomer to another, can be achieved by heating the mixture with a strong base like potassium hydroxide (B78521) in a high-boiling solvent.[8] Purification of the trans isomer can also be achieved by recrystallization.[9]

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the hydrogenation of p-toluic acid.

Issue 1: Low or Incomplete Conversion of Starting Material

Q: My hydrogenation of p-toluic acid is stalling, and I have a significant amount of unreacted starting material. What are the common causes and how can I improve the conversion?

A: Low conversion is a frequent issue in catalytic hydrogenation. Several factors can be responsible.

Potential Causes and Solutions:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions. The substrate and solvent must be free of impurities like sulfur compounds or other catalyst poisons. Consider using a higher catalyst loading.

  • Insufficient Hydrogen Pressure: The pressure in the reactor may be too low to drive the reaction to completion.

    • Solution: Ensure the reactor is properly sealed and pressurized to the recommended level (e.g., 2.5 MPa).[1][2] Monitor the pressure throughout the reaction; a lack of pressure drop may indicate the reaction has stopped.

  • Sub-optimal Temperature: The reaction temperature may be too low for the chosen catalyst system.

    • Solution: Increase the reaction temperature to the optimal range (e.g., 110 °C) to improve the reaction rate.[1][2] However, excessively high temperatures can sometimes lead to side reactions.

  • Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas.

    • Solution: Ensure vigorous stirring (e.g., 1000 rpm) to keep the catalyst suspended and facilitate mass transfer.[1][2]

start Low Yield or Incomplete Conversion check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Absent (Check for Side Products) check_sm->sm_absent No cause1 Cause: Inactive Catalyst sm_present->cause1 cause2 Cause: Low H₂ Pressure / Leak sm_present->cause2 cause3 Cause: Sub-optimal Temp. sm_present->cause3 cause4 Cause: Poor Mixing sm_present->cause4 sol1 Solution: - Use fresh catalyst - Purify reagents/solvent - Increase catalyst loading cause1->sol1 sol2 Solution: - Check reactor seals - Increase H₂ pressure cause2->sol2 sol3 Solution: - Increase temperature - Monitor for side reactions cause3->sol3 sol4 Solution: - Increase stirring rate (rpm) cause4->sol4

Troubleshooting workflow for low conversion.

Issue 2: Formation of Impurities

Q: My final product is impure after workup. What are the likely impurities and how can I remove them?

A: Impurities can arise from side reactions or incomplete removal of reagents during the workup.

Potential Impurities and Purification Strategies:

  • Unreacted p-Toluic Acid: The starting material has different solubility properties than the product.

    • Purification: After the reaction, perform a liquid-liquid extraction. The product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer.[10][11] The aqueous layer can then be re-acidified to precipitate the purified product.[12]

  • Side-Reaction Products: Over-reduction or other side reactions can generate impurities.

    • Purification: Recrystallization is an effective method for purifying the final solid product. The choice of solvent is critical and may require some experimentation. For separating cis and trans isomers, specific epimerization and recrystallization procedures may be necessary.[8][9]

  • Residual Solvent: Solvents from the reaction or extraction (e.g., ethyl acetate) may remain.

    • Purification: Ensure the product is thoroughly dried under vacuum to remove any volatile organic solvents.[10]

Issue 3: Difficulty Isolating the Product

Q: I am having trouble isolating the product after the reaction. What is a standard workup procedure?

A: A robust workup procedure is critical for isolating a pure product.

Recommended Workup Protocol:

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature.[1] Remove the solid catalyst by centrifugation or filtration.[2]

  • Extraction: Extract the filtrate with an organic solvent like ethyl acetate.[1]

  • Washing: Wash the organic layer sequentially with water and then brine (a saturated sodium chloride solution).[10] The brine wash helps to remove residual water from the organic layer.[11]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[10] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

  • Final Purification: Purify the crude product by recrystallization or other chromatographic techniques if necessary.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of p-Toluic Acid

This protocol is adapted from established procedures for the catalytic hydrogenation of aromatic carboxylic acids.[1][2]

Materials:

  • p-Toluic acid

  • Deionized water (or other suitable solvent)

  • Hydrogenation catalyst (e.g., Palladium on Carbon (Pd/C), Ruthenium on Carbon (Ru/C))

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrogen gas

Equipment:

  • High-pressure stainless steel autoclave with a PTFE liner

  • Magnetic stirrer and hot plate

  • Filtration or centrifugation equipment

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a PTFE liner, disperse p-toluic acid (e.g., 0.5 mmol, 61 mg) and the catalyst (e.g., 20 mg) in deionized water (5 mL).[1][2]

  • Sealing and Purging: Place the liner in the stainless steel autoclave and seal it. Purge the autoclave by filling it with hydrogen gas and then venting it. Repeat this process 2-3 times to remove all air.

  • Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2.5 MPa).[1][2]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 110 °C) while stirring vigorously (e.g., 1000 rpm).[1][2] Maintain these conditions until hydrogen uptake ceases or the reaction is complete as determined by a preliminary time study.

  • Workup: Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Isolation: Remove the reaction mixture and separate the solid catalyst by centrifugation or filtration.[1] Extract the aqueous solution with ethyl acetate.

  • Purification: Wash the combined organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[10]

  • Analysis: Analyze the final product for purity and structure confirmation using techniques like Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).[1][2]

start Start setup Reaction Setup: - Add p-Toluic Acid, Catalyst,  and Solvent to Autoclave start->setup purge Seal and Purge Autoclave with Hydrogen Gas setup->purge react Pressurize and Heat (e.g., 2.5 MPa, 110 °C) with Vigorous Stirring purge->react monitor Monitor Reaction (Pressure Drop / Time) react->monitor monitor->react Incomplete workup Cool, Vent, and Filter to Remove Catalyst monitor->workup Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract purify Wash, Dry, and Concentrate Organic Layer extract->purify analyze Purify (Recrystallization) and Analyze Product (GC/MS) purify->analyze end End analyze->end

General experimental workflow for synthesis.

Quantitative Data Summary

The following table summarizes various reported reaction conditions for the synthesis of this compound.

Synthesis MethodStarting MaterialCatalyst / ReagentSolventTemperature (°C)Other ConditionsYield (%)Reference
Hydrogenationp-Toluic AcidNot SpecifiedWater1102.5 MPa H₂Not specified[1][2]
Oxidation4-MethylcyclohexanolPyridinium dichromateDimethylformamide2014 hours94%[3]
Oxidation4-MethylcyclohexanolChromium catalystAcetic Acid204 hours, Air/O₂1.3%[3]
Epimerizationcis/trans MixturePotassium HydroxideShellsol 71140-1503.5 hours>95% trans[8]

References

troubleshooting guide for the crystallization of 4-Methylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 4-methylcyclohexanecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. The compound exists as a mixture of cis and trans isomers, which can influence its crystallization behavior. The trans isomer is typically a white crystalline solid.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue (cis/trans Mixture)Value (trans Isomer)Reference
Molecular FormulaC₈H₁₄O₂C₈H₁₄O₂[1]
Molecular Weight142.20 g/mol 142.20 g/mol [1]
Melting Point~110 °C109-111 °C[1][2]
Boiling Point134-136 °C at 15 mmHg245 °C at 760 mmHg[1][2]
SolubilitySoluble in chloroform, DMSO, methanol (B129727)Soluble in methanol[1][2]
pKa4.92 ± 0.10 (Predicted)4.89 (at 25°C)[1][2]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A mixture of methanol and water is a reported solvent system for the recrystallization of trans-4-methyl-cyclohexanecarboxylic acid to achieve high purity.[3] For a general approach with a cis-trans mixture, starting with a solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature is ideal. Methanol is a good initial choice, with water acting as an anti-solvent.

Troubleshooting Guide

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Solution 1: Adjust the Solvent System. If you are using a single solvent, try switching to a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the acid in a minimal amount of a "good" solvent (like hot methanol) and then slowly add a "poor" solvent (like water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.

  • Solution 2: Ensure Gradual Cooling. Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Solution 3: Reduce the Initial Concentration. The concentration of the acid in the hot solution might be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then cool slowly.

Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A2: The absence of crystal formation is usually due to either the solution not being sufficiently saturated or the presence of an energy barrier to nucleation.

  • Solution 1: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 2: Add a Seed Crystal. If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.

  • Solution 3: Reduce the Volume of the Solvent. If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool again.

  • Solution 4: Cool to a Lower Temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility of the acid.

Q3: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

A3: Rapid crystallization is generally undesirable as it can lead to the inclusion of impurities within the crystal lattice, defeating the purpose of recrystallization.

  • Solution: Re-dissolve and Cool Slowly. To obtain purer, larger crystals, gently reheat the solution to redissolve the precipitate. If necessary, add a small amount of additional solvent to ensure the solution is not overly saturated. Then, allow the solution to cool to room temperature slowly and undisturbed. Covering the flask with a watch glass can help to slow down the cooling process.

Q4: The recovery of my purified this compound is very low. What could be the cause?

A4: A low yield can result from several factors during the recrystallization process.

  • Possible Cause 1: Using too much solvent. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools and crystals form in the filter funnel during the removal of insoluble impurities, product will be lost.

    • Solution: Preheat the filter funnel and the receiving flask before filtering the hot solution. You can do this by passing some hot solvent through the funnel.

  • Possible Cause 3: The compound is significantly soluble in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Methanol/Water Solvent System

This protocol is based on the reported recrystallization of the trans isomer and can be adapted for the cis-trans mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, preheat a gravity filter setup (funnel and filter paper) with hot methanol. Filter the hot solution into a clean Erlenmeyer flask.

  • Addition of Anti-solvent: While the methanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out Liquid separation no_crystals No Crystals Form crystals_form->no_crystals No rapid_crystallization Rapid Crystallization? crystals_form->rapid_crystallization Yes ts_oil Troubleshoot Oiling Out: - Adjust Solvent - Slower Cooling - Reduce Concentration oiling_out->ts_oil Yes ts_no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->ts_no_crystals Yes good_crystals Good Quality Crystals rapid_crystallization->good_crystals No ts_rapid Troubleshoot Rapid Growth: - Re-dissolve - Add More Solvent - Cool Slowly rapid_crystallization->ts_rapid Yes collect_crystals Collect and Dry Crystals good_crystals->collect_crystals end End collect_crystals->end ts_oil->dissolve ts_no_crystals->cool ts_rapid->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: 4-Methylcyclohexanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Methylcyclohexanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of p-toluic acid.

Issue Potential Cause Recommended Solution
Low or No Conversion of p-Toluic Acid Inactive catalyst- Use a fresh batch of catalyst. Old or improperly stored catalysts can lose activity. - Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C).
Catalyst poisoning- Ensure the starting material and solvent are free from impurities, especially sulfur compounds, which are known catalyst poisons. - The carboxylic acid group itself can inhibit the catalyst. Using a polar or slightly acidic solvent like acetic acid can sometimes mitigate this effect.
Sub-optimal reaction conditions- Increase the reaction temperature and/or hydrogen pressure within safe operating limits of the equipment. - Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.
Low Yield of this compound Incomplete reaction- Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction duration.
Formation of byproducts- Over-hydrogenation can lead to the formation of 4-methylcyclohexylmethanol. Using a less active catalyst or milder reaction conditions can help to minimize this. - Incomplete hydrogenation may leave unreacted starting material. Optimizing catalyst loading and reaction time is crucial.
Mechanical loss during workup- Ensure complete extraction of the product from the reaction mixture. - Minimize transfers between vessels to reduce losses.
Poor Cis/Trans Isomer Ratio Kinetic vs. Thermodynamic Control- The initial hydrogenation product is often a mixture of cis and trans isomers. - To obtain a higher ratio of the thermodynamically more stable trans isomer, an epimerization step can be performed. This typically involves heating the isomer mixture with a base, such as potassium hydroxide.
Difficulty in Product Purification Presence of unreacted starting material- Optimize the reaction to drive it to completion. - Unreacted p-toluic acid can be removed by recrystallization or chromatography.
Separation of cis and trans isomers- For analytical and small-scale separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective.[1] - Fractional crystallization can also be employed to separate the isomers based on their different solubilities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely reported method is the catalytic hydrogenation of p-toluic acid. This method is generally efficient and utilizes readily available starting materials.

Q2: Which catalyst is best for the hydrogenation of p-toluic acid?

While Palladium on carbon (Pd/C) is a commonly used catalyst, studies on related reactions suggest that other catalysts may offer higher yields. For instance, in the hydrogenation of 4-carboxybenzaldehyde to p-toluic acid, a palladium/silica core-shell catalyst has been shown to provide significantly higher yields (up to 99.1%) compared to a commercial 5 wt% Pd/C catalyst (53.74%) under the same conditions.[2] Platinum-based catalysts, such as Pt/TiO₂, have also shown high activity for the hydrogenation of benzoic acid derivatives.[3]

Q3: What are the typical reaction conditions for the hydrogenation of p-toluic acid?

Typical conditions involve heating p-toluic acid with a catalyst in a solvent under hydrogen pressure. A general starting point is a temperature of around 110°C and a hydrogen pressure of 2.5 MPa, using deionized water as the solvent.[4] However, these conditions should be optimized for the specific catalyst and scale of the reaction.

Q4: How can I improve the yield of the desired trans-4-Methylcyclohexanecarboxylic acid isomer?

The hydrogenation of p-toluic acid often results in a mixture of cis and trans isomers. To increase the proportion of the trans isomer, an epimerization step can be performed after the initial hydrogenation. This involves heating the mixture of isomers in the presence of a base like potassium hydroxide.

Q5: What are the potential side products in this reaction?

Potential side products can include unreacted p-toluic acid, and over-hydrogenation products such as 4-methylcyclohexylmethanol. The formation of these byproducts can be minimized by optimizing reaction conditions and catalyst selection.

Q6: My catalyst seems to be inactive. What should I do?

Catalyst deactivation is a common issue.[5]

  • Use a fresh catalyst: Catalysts can lose activity over time due to oxidation or contamination.

  • Check for poisons: Ensure your starting materials and solvents are pure. Sulfur-containing compounds are particularly potent poisons for palladium catalysts.

  • Increase catalyst loading: If deactivation is suspected, increasing the catalyst amount might help to achieve complete conversion.

  • Consider a different catalyst: If a particular catalyst is consistently performing poorly, switching to a different type (e.g., from Pd/C to Pt/C or a specialized catalyst) may be beneficial.

Data Presentation

Table 1: Effect of Temperature on the Yield of p-Toluic Acid from 4-Carboxybenzaldehyde Hydrogenation.

This data is for the hydrogenation of a precursor to p-toluic acid and illustrates the significant impact of reaction temperature on yield with a specific catalyst.[2]

CatalystTemperature (°C)Hydrogen PressureReaction TimeYield of p-Toluic Acid (%)
Palladium/Silica Core-Shell180200 psig1 hour73.5
Palladium/Silica Core-Shell190200 psig1 hour85.2
Palladium/Silica Core-Shell200200 psig1 hour99.1
5 wt% Pd/C (Commercial)200200 psig1 hour53.74

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Toluic Acid

This protocol is a general procedure for the synthesis of this compound.

Materials:

  • p-Toluic acid

  • Catalyst (e.g., 5% Pd/C or another suitable hydrogenation catalyst)

  • Solvent (e.g., deionized water, ethanol, or acetic acid)

  • Hydrogen gas

  • Stainless steel autoclave or a similar high-pressure reactor

Procedure:

  • In a stainless steel autoclave with a PTFE liner, add p-toluic acid and the chosen solvent.[4]

  • Add the hydrogenation catalyst to the mixture. A typical catalyst loading is 5-10% by weight relative to the starting material.

  • Seal the autoclave and purge it several times with hydrogen gas to remove any air.[4]

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.5 MPa).[4]

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring.[4]

  • Maintain the temperature and pressure for the desired reaction time, monitoring the reaction progress if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • Extract the product from the filtrate using a suitable organic solvent (e.g., ethyl acetate).[4]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or chromatography to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup start Start: p-Toluic Acid reactants Add Catalyst and Solvent start->reactants reaction Hydrogenation in Autoclave (Temperature and Pressure) reactants->reaction filtration Catalyst Filtration reaction->filtration extraction Product Extraction filtration->extraction purification Purification (Recrystallization/Chromatography) extraction->purification end End: this compound purification->end troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed cause1 Inactive Catalyst low_yield->cause1 cause2 Catalyst Poisoning low_yield->cause2 cause3 Sub-optimal Conditions low_yield->cause3 cause4 Side Reactions low_yield->cause4 solution1 Use Fresh/More Active Catalyst cause1->solution1 solution2 Purify Reactants/Solvent cause2->solution2 solution3 Optimize Temp/Pressure/Time cause3->solution3 solution4 Adjust Conditions to Minimize Byproducts cause4->solution4 improved_yield Improved Yield solution1->improved_yield Leads to solution2->improved_yield Leads to solution3->improved_yield Leads to solution4->improved_yield Leads to

References

Technical Support Center: HPLC Analysis of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 4-Methylcyclohexanecarboxylic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][4]

Q2: What are the primary causes of peak tailing for acidic compounds like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][3] For acidic compounds like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Although more common with basic compounds, residual silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing.[1][5][6]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[5][7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[9][10]

  • Column Degradation: Physical problems with the column, such as the creation of a void at the inlet or a partially blocked frit, can cause peak tailing for all analytes.[3][11]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[5]

Q3: How does the mobile phase pH affect the peak shape of acidic compounds?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a symmetrical peak, it is essential to ensure the analyte is in a single, un-ionized form. For an acidic compound, this is achieved by maintaining a mobile phase pH that is at least 2 pH units below its pKa.[12] This suppresses the ionization of the carboxylic acid functional group, minimizing secondary interactions and promoting a single retention mechanism.[6][12]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. The choice of column can significantly impact peak shape. For polar and ionizable compounds, it is advisable to use:

  • End-capped Columns: These columns have fewer residual silanol groups, reducing the potential for secondary interactions.[3]

  • High-Purity Silica (B1680970) Columns (Type B): Modern columns are made with higher purity silica and have lower silanol activity, resulting in better peak shapes for challenging compounds.[1]

  • Hybrid Silica Columns: These columns offer improved pH stability and reduced silanol activity.[1]

Q5: Can my sample preparation or injection solvent cause peak tailing?

A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion. It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.

Troubleshooting Guide: Resolving Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Assessment & Diagnosis

The first step is to determine the likely cause of the peak tailing. A logical diagnostic workflow can help pinpoint the issue efficiently.

G A Peak Tailing Observed for This compound B Do all peaks in the chromatogram tail? A->B C Physical Problem: - Column void/blockage - Extra-column volume B->C Yes E Inject a neutral marker. Does it tail? B->E No F Troubleshoot Physical Issues: 1. Check for column void/blockage. 2. Inspect tubing and connections. 3. Replace column if necessary. C->F D Chemical Problem: - Secondary interactions - pH/pKa mismatch - Column overload G Troubleshoot Chemical Issues: 1. Optimize mobile phase pH. 2. Reduce sample concentration. 3. Use an end-capped/high-purity column. D->G E->D No E->F Yes G cluster_chemical Chemical Causes cluster_physical Physical Causes A Secondary Interactions G Residual Silanols A->G B Improper Mobile Phase pH H Analyte in Mixed Ionic States B->H C Column Overload I Saturated Stationary Phase C->I D Column Degradation J Column Void / Blocked Frit D->J E Extra-Column Effects K Excessive Tubing Volume E->K F Peak Tailing G->F H->F I->F J->F K->F

References

Technical Support Center: 4-Methylcyclohexanecarboxylic Acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 4-Methylcyclohexanecarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is stable under normal storage conditions.[1][3][4][5] Avoid contact with strong oxidizing agents, as they are incompatible.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound and similar cycloalkane carboxylic acids include:

  • Biodegradation: This often involves initial ring-cleavage followed by pathways similar to fatty acid oxidation (β-oxidation).[6]

  • Oxidative Degradation: In the presence of strong oxidizing agents or under certain conditions, oxidative decarboxylation can occur, potentially leading to the formation of cyclohexanone (B45756) and cyclohexene (B86901) derivatives.[7][8] The cyclohexane (B81311) ring itself can also be oxidized, leading to various ring-opened products such as dicarboxylic acids (e.g., adipic acid).[1]

  • Photodegradation: Exposure to UV light can induce decarboxylation, leading to the formation of methylcyclohexane (B89554).[6]

  • Thermal Degradation: At elevated temperatures (likely above 200°C), thermal decomposition through decarboxylation may occur.[9]

Q3: What are the potential degradation products of this compound under stress conditions?

A3: Based on the degradation pathways of similar carboxylic acids, the following are potential degradation products:

  • Hydrolysis (Acidic/Basic): this compound is a carboxylic acid and does not contain ester or amide linkages susceptible to hydrolysis. Therefore, significant degradation via hydrolysis is not expected under typical experimental conditions.

  • Oxidation (e.g., with H₂O₂): Potential products include 4-methylcyclohexanone, hydroxylated derivatives, and ring-opened products such as dicarboxylic acids.[1][7]

  • Photolysis (UV light): The primary degradation product is likely to be methylcyclohexane due to decarboxylation.[6]

  • Thermal: The primary degradation product upon heating is expected to be methylcyclohexane and carbon dioxide.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective analytical techniques for monitoring the degradation of this compound and quantifying its purity are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12] These methods can separate the parent compound from its degradation products and provide quantitative data.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of assay potency or inconsistent results over time. Degradation of this compound in solution or solid state.1. Prepare fresh solutions for each experiment. 2. Verify the purity of the solid material using HPLC or GC-MS. 3. Review storage conditions (temperature, light exposure, container seal).
Appearance of unexpected peaks in HPLC or GC-MS chromatograms. Formation of degradation products.1. Analyze a freshly prepared sample as a reference. 2. Perform forced degradation studies (see protocols below) to intentionally generate and identify potential degradation products. 3. Use mass spectrometry (MS) to identify the mass of the unknown peaks and propose potential structures.
Change in physical appearance of the solid material (e.g., color change, clumping). Significant degradation has likely occurred.1. Do not use the material for experiments. 2. Dispose of the material according to safety guidelines. 3. Procure a new batch of the compound and store it under the recommended conditions.
Poor peak shape (tailing) in GC analysis. Interaction of the carboxylic acid group with active sites in the GC system.1. Derivatize the carboxylic acid to a more volatile ester (e.g., methyl or silyl (B83357) ester) before analysis. 2. Use a deactivated injector liner and a column suitable for acidic compounds.

Quantitative Data Summary

The following table summarizes available quantitative data on the biodegradation of trans-4-Methyl-1-cyclohexane carboxylic acid. Data on abiotic degradation is limited in the literature.

Parameter Condition Degradation Rate / Observation Reference
Biodegradation pH 7, 23°C, Initial Conc. 50 mg/L~11.0 mg/L/day[6][13]
Biodegradation 23°C, neutral pH5 times faster than at 4°C[6][13]
Biodegradation pH 10Highest degradation rate observed[6][13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation pathways and products.

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

1.2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and heat at 60°C for up to 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and heat at 60°C for up to 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period.

1.3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples by a stability-indicating HPLC or GC-MS method (see Protocol 2 and 3).

Protocol 2: Stability-Indicating HPLC Method

2.1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2.2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Protocol 3: GC-MS Analysis

3.1. Derivatization (if necessary for improved peak shape):

  • Esterify the carboxylic acid group to its methyl ester using a suitable reagent like diazomethane (B1218177) or by heating with methanol and an acid catalyst.

3.2. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidative Oxidative Degradation cluster_photo_thermal Photolytic / Thermal Degradation cluster_bio Biodegradation A This compound B 4-Methylcyclohexanone A->B Oxidation C Ring-opened products (e.g., dicarboxylic acids) A->C Oxidation D Methylcyclohexane + CO2 A->D Decarboxylation E Ring Cleavage & β-Oxidation A->E Microbial Action Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxi Oxidation (3% H2O2, RT) prep->oxi thermal Thermal (105°C solid, 60°C solution) prep->thermal photo Photolytic (UV/Vis light) prep->photo analysis HPLC or GC-MS Analysis acid->analysis base->analysis oxi->analysis thermal->analysis photo->analysis outcome Identify Degradation Products & Determine Degradation Rate analysis->outcome

References

Technical Support Center: Purification of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Methylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions, and experimental protocols to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities in crude this compound are typically its geometric isomer (cis or trans), unreacted starting materials from synthesis, and solvent residues.[1] For instance, if synthesized via the hydrogenation of p-toluic acid, residual starting material may be present.[1] Commercial this compound is often sold as a mixture of cis and trans isomers.[2]

Q2: How can I effectively separate the cis and trans isomers of this compound?

Separation of the cis and trans isomers can be achieved through fractional distillation or column chromatography, taking advantage of their different physical properties.[3] Conversion of the cis-isomer to the more stable trans-isomer can also be accomplished by heating with a strong acid.[4]

Q3: What is the best general approach for purifying this compound?

For general purification to remove non-acidic and some polar impurities, a combination of acid-base extraction followed by recrystallization is highly effective.[5] If isomeric purity is critical, column chromatography may be necessary.[3]

Q4: How do I choose a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Methanol and chloroform (B151607) are solvents in which the compound is soluble.[2] A water/methanol mixture has been used to achieve high purity of the trans-isomer.[4] It is recommended to test the solubility of a small amount of the crude product in various solvents to determine the best option.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Rapid cooling.Select a solvent with a lower boiling point. Use a solvent pair (e.g., dissolve in a "good" solvent and add a "poor" solvent until cloudy, then heat to clarify). Ensure slow cooling to promote crystal formation.
Poor recovery after recrystallization The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.Choose a solvent with very low solubility for the compound at low temperatures. Use the minimum amount of hot solvent. Preheat the filtration apparatus.
Persistent impurities after recrystallization Impurities have a similar solubility profile to the target compound.Perform a second recrystallization with a different solvent system. Consider an acid-base extraction before recrystallization.[5]
Streaking or tailing on a silica (B1680970) gel TLC plate The carboxylic acid group interacts strongly with the acidic silica gel.Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will keep the carboxylic acid protonated and reduce its interaction with the stationary phase.
Product is an oil or sticky gum instead of a solid Residual impurities are preventing crystal lattice formation.Triturate the oil with a non-polar solvent in which it is insoluble (e.g., hexanes) to induce solidification. Attempt recrystallization from a different solvent system. Scratch the inside of the flask with a glass rod to create nucleation sites.

Data Presentation

Physical Properties of this compound Isomers
Propertytrans-Isomercis/trans-Mixture
Physical Appearance White crystals or powderColorless to white liquid/solid
Melting Point (°C) 109-111 or 108.0-114.0110
Boiling Point (°C) 245 (at 760 mmHg)134-136 (at 15 mmHg) or 140 (at 20 mmHg)
Density (g/cm³) 1.025 ± 0.061.0 ± 0.1

Data sourced from Vulcanchem[2]

Solubility of this compound
SolventSolubility
Methanol Soluble[2]
Chloroform Soluble[2]
DMSO Soluble[2]
Water Miscible with acetic acid, miscible with acetone, miscible with acetonitrile, miscible with 1-butanol, miscible with t-butyl alcohol, miscible with diethylene glycol, miscible with diglyme, miscible with 1,2-dimethoxyethane, miscible with dimethylformamide (DMF), miscible with dimethyl sulfoxide (B87167) (DMSO), miscible with 1,4-dioxane, miscible with ethanol, miscible with ethylene (B1197577) glycol, miscible with glycerin.[6][7][8]

Note: Quantitative solubility data is limited in the available literature. It is recommended to perform solubility tests to determine optimal solvent systems for recrystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its salt.

  • Separation: Separate the aqueous layer. Wash the organic layer with the aqueous base solution again to ensure complete extraction.

  • Washing: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 2M hydrochloric acid (HCl), until the this compound precipitates out.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and dry thoroughly under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product obtained from acid-base extraction or for improving the purity of a crystalline sample.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. A good solvent will dissolve the compound when hot but not when cold. A water/methanol mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a preheated funnel and filter paper to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This method is useful for separating compounds with similar polarities, such as the cis and trans isomers.

  • Stationary Phase and Mobile Phase Selection: For normal-phase chromatography, silica gel is a common stationary phase. The mobile phase (eluent) can be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). To improve peak shape, 0.5-1% acetic acid can be added to the eluent. The optimal eluent composition should be determined by thin-layer chromatography (TLC).

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 4: Purification by Vacuum Distillation

This method is suitable for purifying liquid samples of this compound, particularly the cis/trans mixture which can be a liquid at room temperature.[2]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a stir bar or boiling chips in the distilling flask for smooth boiling. Ensure all joints are properly sealed.

  • Pre-distillation Workup: It is recommended to perform an acid-base wash of the crude material before distillation to remove any non-volatile acidic or basic impurities.[9]

  • Applying Vacuum: Begin stirring and slowly apply the vacuum. A stable, reduced pressure will lower the boiling point of the compound.

  • Heating: Gently heat the distilling flask.

  • Fraction Collection: Collect the distillate in fractions. The boiling point will depend on the pressure inside the apparatus. For a mixture of isomers, the boiling point is reported to be 134-136 °C at 15 mmHg.[2]

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Acid-Base Extraction Acid-Base Extraction Crude this compound->Acid-Base Extraction Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation Acid-Base Extraction->Recrystallization Further Purification TLC TLC Recrystallization->TLC Column Chromatography->TLC GC-MS GC-MS Vacuum Distillation->GC-MS TLC->Column Chromatography If Impure Pure this compound Pure this compound TLC->Pure this compound If Pure GC-MS->Recrystallization If Impure GC-MS->Pure this compound If Pure Melting Point Melting Point Melting Point->Pure this compound If Sharp

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization Start Start Dissolve Crude Product in Hot Solvent Dissolve Crude Product in Hot Solvent Start->Dissolve Crude Product in Hot Solvent Cool Solution Cool Solution Dissolve Crude Product in Hot Solvent->Cool Solution Crystals Form? Crystals Form? Cool Solution->Crystals Form? Collect Crystals Collect Crystals Crystals Form?->Collect Crystals Yes Oiling Out? Oiling Out? Crystals Form?->Oiling Out? No Change Solvent Change Solvent Oiling Out?->Change Solvent Yes Use Solvent Pair Use Solvent Pair Oiling Out?->Use Solvent Pair Yes Cool Slowly Cool Slowly Oiling Out?->Cool Slowly Yes Poor Recovery? Poor Recovery? Oiling Out?->Poor Recovery? No Change Solvent->Dissolve Crude Product in Hot Solvent Use Solvent Pair->Dissolve Crude Product in Hot Solvent Cool Slowly->Cool Solution Use Less Solvent Use Less Solvent Poor Recovery?->Use Less Solvent Yes Choose Different Solvent Choose Different Solvent Poor Recovery?->Choose Different Solvent Yes Use Less Solvent->Dissolve Crude Product in Hot Solvent Choose Different Solvent->Dissolve Crude Product in Hot Solvent

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: Scale-Up of 4-Methylcyclohexanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up of 4-Methylcyclohexanecarboxylic acid production. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound and what are the key scale-up considerations?

A1: The most prevalent industrial synthesis route is the catalytic hydrogenation of p-toluic acid. This process involves the reduction of the aromatic ring of p-toluic acid to a cyclohexane (B81311) ring in the presence of a catalyst and hydrogen gas.

Key scale-up considerations for this process include:

  • Heat Management: The hydrogenation of aromatic rings is a highly exothermic reaction. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Inadequate heat management can lead to temperature gradients, side reactions, and potential safety hazards.

  • Mass Transfer: Efficient mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) is critical. On a larger scale, achieving sufficient hydrogen dissolution in the liquid phase and contact with the catalyst surface can become a limiting factor, affecting reaction rate and completeness.

  • Catalyst Handling and Separation: The pyrophoric nature of many hydrogenation catalysts (e.g., Raney Nickel, Palladium on carbon) requires careful handling procedures, especially at an industrial scale. Efficient filtration and recovery of the catalyst after the reaction are crucial for process economics and safety.

  • Control of Isomer Ratio: The reaction produces a mixture of cis- and trans-isomers of this compound. The ratio of these isomers is influenced by reaction conditions and may need to be controlled to meet product specifications.

  • Safety: Handling large quantities of flammable hydrogen gas under pressure presents significant safety risks. Robust reactor design, proper ventilation, and established safety protocols are paramount.

Q2: How do reaction parameters influence the cis/trans isomer ratio of this compound during the hydrogenation of p-toluic acid?

A2: The cis/trans isomer ratio is a critical quality attribute of this compound and is significantly influenced by the reaction conditions. Generally, the trans isomer is the thermodynamically more stable product.

  • Temperature: Higher reaction temperatures tend to favor the formation of the more stable trans isomer.[1]

  • Catalyst: The choice of catalyst can influence the stereoselectivity of the hydrogenation. For example, rhodium-based catalysts have been shown to be effective in controlling isomer ratios in similar hydrogenations.[1]

  • Solvent: The polarity of the solvent can affect the adsorption of the substrate on the catalyst surface, thereby influencing the stereochemical outcome of the reaction.

  • Pressure: While hydrogen pressure primarily affects the reaction rate, it can also have a secondary effect on the isomer ratio.

  • Base Addition: In some cases, the addition of a base can be used to promote the epimerization of the cis isomer to the more stable trans isomer, driving the equilibrium towards the desired product. A process for the epimerization of 4-substituted cyclohexanecarboxylic acids by heating with potassium hydroxide (B78521) has been described.[2][3]

Q3: What are the recommended methods for purifying this compound at an industrial scale, particularly for separating the cis and trans isomers?

A3: Large-scale purification of this compound typically involves a combination of techniques to remove impurities and to separate the cis and trans isomers.

  • Recrystallization: This is a common method for purifying the final product. The choice of solvent is critical and is often a mixture (e.g., water/methanol) to achieve good separation.[4] By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize one isomer, leaving the other in the mother liquor.

  • Fractional Distillation: Due to the difference in their physical properties, fractional distillation under reduced pressure can be employed to separate the cis and trans isomers. This method is particularly useful for large quantities.

  • Chromatography: While more common at the laboratory scale, large-scale chromatographic techniques such as simulated moving bed (SMB) chromatography can be used for high-purity separations of isomers in the pharmaceutical industry.

Troubleshooting Guides

Problem 1: Low or Stalled Reaction Conversion during Hydrogenation

Potential Cause Troubleshooting Step
Catalyst Deactivation - Ensure starting materials and solvent are free from catalyst poisons (e.g., sulfur compounds). - Check for proper catalyst handling to avoid deactivation by air. - Consider increasing catalyst loading or using a fresh batch of catalyst.
Insufficient Mass Transfer (Poor H₂ Dissolution) - Increase agitation speed to improve gas-liquid mixing. - Ensure the sparging system is functioning correctly to create fine hydrogen bubbles. - Check for adequate hydrogen pressure and flow rate.
Low Reaction Temperature - Verify the accuracy of the temperature probe. - Ensure the heating system is functioning correctly to maintain the target reaction temperature.
Hydrogen Starvation - Calculate the stoichiometric hydrogen requirement and ensure an adequate supply is available.[5] - Check for leaks in the hydrogen delivery system.

Problem 2: Poor Control of Exothermic Reaction and Temperature Spikes

Potential Cause Troubleshooting Step
Inadequate Heat Removal Capacity - Ensure the reactor cooling system is operating at full capacity. - Reduce the rate of hydrogen addition to control the rate of heat generation. - Consider using a solvent with a higher boiling point to absorb more heat.
Poor Heat Transfer - Check for fouling on the internal surfaces of the reactor or cooling coils. - Ensure proper agitation to promote heat transfer from the reaction mixture to the cooling surfaces.
Incorrect Reaction Initiation - Introduce hydrogen gradually to the reaction mixture at the target temperature, rather than heating a pre-pressurized reactor.

Problem 3: Undesirable Cis/Trans Isomer Ratio in the Final Product

Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature - Adjust the reaction temperature. Higher temperatures generally favor the trans isomer.[1]
Incorrect Catalyst or Solvent - Screen different catalysts (e.g., Rh/C, Pt/C) and solvents to optimize for the desired isomer.[1]
Equilibrium Not Reached - Increase the reaction time to allow for epimerization to the thermodynamically favored isomer.
No Epimerization Step - If a high trans ratio is required, consider adding a post-hydrogenation epimerization step by treating the isomer mixture with a base like potassium hydroxide at elevated temperatures.[2][3]

Problem 4: Difficulty in Catalyst Filtration and Handling

Potential Cause Troubleshooting Step
Fine Catalyst Particles - Use a filter aid (e.g., Celite) to improve filtration efficiency. - Select a catalyst with a larger particle size if available.
Pyrophoric Nature of Catalyst - Ensure the catalyst is always handled under a blanket of inert gas (e.g., nitrogen or argon). - Wet the catalyst with solvent before exposure to air. - Use enclosed filtration systems to minimize operator exposure.
Catalyst Clogging the Filter - Back-flushing the filter with an inert gas can help dislodge clogged particles. - Optimize the filtration pressure and flow rate.

Experimental Protocols & Data

General Protocol for Catalytic Hydrogenation of p-Toluic Acid

This protocol provides a general starting point. Optimization will be required for scale-up.

  • Reactor Preparation: The hydrogenation reactor should be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

  • Charging: Charge the reactor with p-toluic acid, a suitable solvent (e.g., acetic acid, ethanol), and the hydrogenation catalyst (e.g., 5% Pd/C or Rh/C). The catalyst loading is typically in the range of 0.5-5% w/w relative to the p-toluic acid.

  • Inerting: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 80-150°C) with vigorous agitation.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by in-process analysis using techniques like HPLC or in-situ IR spectroscopy.[6][7]

  • Completion and Cooldown: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture under an inert atmosphere to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition.

  • Product Isolation: The filtrate containing the this compound is then processed for purification (e.g., solvent evaporation followed by recrystallization or distillation).

Quantitative Data for Starting Material and Product
Propertyp-Toluic AcidThis compound (mixture of isomers)
Molecular Formula C₈H₈O₂C₈H₁₄O₂
Molecular Weight 136.15 g/mol 142.20 g/mol [8]
Appearance White to off-white solid[9]Colorless to white crystals or liquid[10]
Melting Point 177 - 180 °C[11]Varies with isomer ratio
Boiling Point 274 - 275 °C[11]~255-257 °C
Solubility Soluble in alcohol, ether[12]Soluble in methanol, chloroform, DMSO
Safety Information
SubstanceKey HazardsRecommended Precautions
p-Toluic Acid May cause eye, skin, and respiratory tract irritation.[9][12]Wear appropriate PPE (gloves, goggles, lab coat). Use in a well-ventilated area. Avoid dust formation.[11][13]
This compound Causes skin and serious eye irritation. May cause respiratory irritation.[8]Wear appropriate PPE. Use in a well-ventilated area. Avoid inhalation of dust/vapors.[4][14]
Hydrogen Gas Highly flammable and can form explosive mixtures with air.Use in a well-ventilated area or in a dedicated hydrogenation facility. Ensure all equipment is properly grounded. Use spark-proof tools.
Hydrogenation Catalysts (e.g., Pd/C) Pyrophoric (can ignite spontaneously in air).Handle under an inert atmosphere. Keep wetted with solvent.

Visualizations

Workflow for Scale-Up of this compound Production

G cluster_prep Preparation cluster_scaleup Scale-Up cluster_production Production cluster_output Final Product lab_scale Lab Scale Experimentation process_dev Process Development lab_scale->process_dev Define initial parameters safety_review Safety Review & Hazard Analysis process_dev->safety_review Identify potential hazards pilot_plant Pilot Plant Batch safety_review->pilot_plant Implement safety protocols parameter_opt Parameter Optimization pilot_plant->parameter_opt Collect scale-up data process_validation Process Validation parameter_opt->process_validation Define critical process parameters full_scale Full-Scale Production process_validation->full_scale Transfer to manufacturing in_process In-Process Control (PAT) full_scale->in_process Monitor reaction in real-time purification Purification & Isomer Separation in_process->purification Ensure complete conversion final_product 4-Methylcyclohexane- carboxylic Acid purification->final_product Isolate desired product qc Quality Control (Isomer Ratio, Purity) final_product->qc Verify product specifications

Caption: A typical workflow for scaling up the production of this compound.

Troubleshooting Logic for Low Hydrogenation Conversion

G start Low Conversion Observed check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_mass_transfer Evaluate Mass Transfer mass_transfer_ok Mass Transfer Sufficient? check_mass_transfer->mass_transfer_ok check_conditions Verify Reaction Conditions conditions_ok Conditions Correct? check_conditions->conditions_ok catalyst_ok->check_mass_transfer Yes replace_catalyst Replace or Increase Catalyst Loading catalyst_ok->replace_catalyst No mass_transfer_ok->check_conditions Yes increase_agitation Increase Agitation or H₂ Pressure mass_transfer_ok->increase_agitation No adjust_conditions Adjust Temperature or Pressure conditions_ok->adjust_conditions No solution Conversion Improved conditions_ok->solution Yes replace_catalyst->solution increase_agitation->solution adjust_conditions->solution

Caption: A troubleshooting decision tree for addressing low conversion in hydrogenation reactions.

References

influence of catalyst on the stereoselectivity of 4-Methylcyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 4-methylcyclohexanecarboxylic acid, with a specific focus on controlling the stereoselectivity of the reaction through catalyst selection. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of p-toluic acid. This reaction involves the reduction of the aromatic ring of p-toluic acid using hydrogen gas in the presence of a heterogeneous catalyst.

Q2: What are the possible stereoisomers of this compound, and why is controlling their formation important?

A2: this compound exists as two geometric isomers: cis-4-methylcyclohexanecarboxylic acid and trans-4-methylcyclohexanecarboxylic acid. In the cis isomer, the methyl and carboxylic acid groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. The specific stereoisomer can significantly impact the biological activity and physicochemical properties of downstream products in drug development and materials science. Therefore, controlling the stereoselectivity of the synthesis is often critical.

Q3: How does the choice of catalyst influence the stereoselectivity (cis/trans ratio) of the product?

A3: The catalyst plays a crucial role in determining the cis/trans ratio of the final product. Different metals and catalyst supports exhibit different selectivities. For instance, rhodium-based catalysts, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, are known to favor the formation of the cis isomer.[1][2] Conversely, platinum on a titanium dioxide support (Pt/TiO₂) has been reported to yield a higher proportion of the trans isomer. The catalyst support, such as alumina (B75360) or carbon, can also influence the stereochemical outcome.

Q4: What analytical methods are used to determine the cis/trans isomer ratio?

A4: The ratio of cis to trans isomers is typically determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The individual isomers can be identified and quantified by comparing their retention times to those of known standards. Structural confirmation is often performed using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of p-Toluic Acid 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, carbon monoxide).[3] The catalyst may also have sintered (agglomerated) at high temperatures. 2. Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion. 3. Inadequate Mixing: Poor agitation can lead to mass transfer limitations, preventing the reactants from effectively interacting with the catalyst surface. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction.1. Catalyst Deactivation: Ensure the purity of all reagents and gases. Consider using a guard bed to remove potential poisons. If sintering is suspected, catalyst characterization (e.g., TEM) may be necessary. Catalyst regeneration (e.g., by calcination for coked catalysts) may be possible.[3] 2. Insufficient Hydrogen Pressure: Gradually increase the hydrogen pressure and monitor the reaction progress. 3. Inadequate Mixing: Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture. 4. Low Reaction Temperature: Gradually increase the reaction temperature while monitoring for side reactions or catalyst deactivation.
Poor Stereoselectivity (Undesired cis/trans ratio) 1. Incorrect Catalyst Choice: The selected catalyst may not be optimal for the desired stereoisomer. 2. Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome. Isomerization of the product may occur under certain conditions.[4] 3. Catalyst Support Effects: The nature of the catalyst support (e.g., acidity, porosity) can affect the adsorption of the substrate and influence the stereoselectivity.1. Incorrect Catalyst Choice: Select a catalyst known to favor the desired isomer (e.g., a rhodium-based catalyst for the cis isomer). 2. Reaction Conditions: Systematically vary the temperature, pressure, and solvent to optimize the cis/trans ratio. Lower temperatures often favor the kinetically controlled product. 3. Catalyst Support Effects: Experiment with different catalyst supports (e.g., carbon, alumina, titania) to determine the effect on stereoselectivity.
Difficulty in Product Isolation/Purification 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. 2. Formation of Byproducts: Side reactions, such as hydrodecarboxylation, can lead to impurities. 3. Emulsion Formation during Workup: The carboxylic acid product can act as a surfactant, leading to stable emulsions during aqueous extraction.1. Incomplete Reaction: Monitor the reaction to completion using TLC, GC, or HPLC. 2. Formation of Byproducts: Optimize reaction conditions (temperature, pressure, reaction time) to minimize byproduct formation. 3. Emulsion Formation during Workup: Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite.

Data Presentation: Catalyst Influence on Stereoselectivity

The following table summarizes the influence of different catalysts on the stereoselectivity of this compound synthesis.

CatalystSupportPredominant IsomerReported cis/trans RatioReference
Platinum (Pt)TiO₂trans32:68[5]
Rhodium (Rh)-cisQualitatively high cis[1][2]
Ruthenium (Ru)Al₂O₃-Data not available-

Note: The exact cis/trans ratio can be highly dependent on the specific reaction conditions.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

General Procedure for Catalytic Hydrogenation of p-Toluic Acid

Materials:

  • p-Toluic acid

  • Selected Catalyst (e.g., 5% Rh/C, 5% Ru/Al₂O₃, or 5% Pt/TiO₂)

  • Solvent (e.g., deionized water, ethanol, or hexane)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Glass liner for the autoclave (optional, but recommended to prevent contamination)

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

  • Analytical instruments (GC, HPLC, GC-MS)

Procedure:

  • Reactor Setup: Place a weighed amount of p-toluic acid and the chosen catalyst into the reactor vessel. A typical substrate-to-catalyst ratio is 20:1 to 100:1 by weight.

  • Solvent Addition: Add the desired solvent to the reactor. The concentration of p-toluic acid is typically in the range of 0.1-1.0 M.

  • Purging: Seal the reactor and purge the system with nitrogen gas several times to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 80-150 °C) and begin stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or HPLC. The reaction is complete when the starting material is no longer detected.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis: The crude product can be purified by recrystallization or column chromatography. The final product should be analyzed by GC, HPLC, and GC-MS to determine the purity and the cis/trans isomer ratio.

Example Protocol using Pt/TiO₂ for a trans-selective Synthesis

This protocol is adapted from a procedure for the hydrogenation of benzoic acid derivatives.[5][6]

  • Reactor Loading: In a high-pressure autoclave, combine p-toluic acid (e.g., 1 mmol), 5% Pt/TiO₂ catalyst (e.g., 20 mg), and n-hexane (e.g., 10 mL).

  • Purging: Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor to 50 bar with hydrogen gas. Heat the mixture to 80°C with vigorous stirring.

  • Reaction Time: Maintain these conditions for approximately 10 hours, or until reaction completion is confirmed by GC analysis.

  • Work-up and Analysis: After cooling and depressurizing the reactor, filter off the catalyst. The filtrate can be analyzed directly by GC and GC-MS to determine the conversion and the cis/trans isomer ratio, which is expected to favor the trans isomer.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start p-Toluic Acid + Catalyst + Solvent autoclave High-Pressure Autoclave start->autoclave hydrogenation Hydrogenation (H₂, Temp, Pressure) autoclave->hydrogenation filtration Catalyst Filtration hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Recrystallization/ Chromatography) evaporation->purification analysis GC / HPLC / GC-MS (cis/trans ratio) purification->analysis end_product Pure 4-Methylcyclohexane- carboxylic Acid Isomers analysis->end_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Stereoselectivity

This diagram outlines a logical approach to troubleshooting experiments where the desired stereoselectivity is not achieved.

troubleshooting_stereoselectivity cluster_investigation Investigation Steps cluster_actions Corrective Actions start Low Stereoselectivity (Incorrect cis/trans ratio) check_catalyst Is the catalyst appropriate for the desired isomer? start->check_catalyst check_conditions Are reaction conditions (T, P, solvent) optimal? check_catalyst->check_conditions Yes action_catalyst Select a different catalyst (e.g., Rh for cis, Pt for trans) check_catalyst->action_catalyst No check_support Has the catalyst support been considered? check_conditions->check_support Yes action_conditions Systematically vary T, P, and solvent. Try lower temp. check_conditions->action_conditions No action_support Test catalysts on different supports (C, Al₂O₃, TiO₂) check_support->action_support No re_evaluate Re-run experiment and analyze results check_support->re_evaluate Yes action_catalyst->re_evaluate action_conditions->re_evaluate action_support->re_evaluate

Caption: Troubleshooting logic for addressing low stereoselectivity.

References

Validation & Comparative

Comparative Analysis of Cis- and Trans-4-Methylcyclohexanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the cis- and trans-isomers of 4-Methylcyclohexanecarboxylic acid, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting a side-by-side examination of their physicochemical properties, spectral data, and conformational analysis, this document serves as a crucial resource for understanding the nuanced differences between these two stereoisomers.

Introduction

Cis- and trans-4-Methylcyclohexanecarboxylic acid are geometric isomers that, despite sharing the same molecular formula and connectivity, exhibit distinct physical, chemical, and potentially biological properties due to the different spatial arrangements of their methyl and carboxylic acid groups on the cyclohexane (B81311) ring. Understanding these differences is paramount for applications in chemical synthesis, materials science, and pharmacology.

Physicochemical Properties

The spatial orientation of the functional groups in the cis and trans isomers directly influences their intermolecular interactions, leading to notable differences in their physical properties. The trans isomer generally exhibits a higher melting point and lower density compared to a mixture of the isomers. The acidity, as indicated by the pKa value, is also subtly influenced by the stereochemistry.

PropertyCis-4-Methylcyclohexanecarboxylic AcidTrans-4-Methylcyclohexanecarboxylic AcidMixture (Cis- and Trans-)
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol 142.20 g/mol 142.20 g/mol
Melting Point Data not readily available109-111 °C108-111 °C[1]
Boiling Point Data not readily availableData not readily available134-136 °C (at 15 mmHg)[1]
Density Data not readily availableData not readily available1.005 g/mL at 25 °C[1]
pKa Data not readily availablePredicted: 4.92 ± 0.10[1]Predicted: 4.92 ± 0.10[1]

Conformational Analysis

The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the conformers is determined by the axial or equatorial positions of the methyl and carboxylic acid substituents.

In trans-4-Methylcyclohexanecarboxylic acid , the most stable conformation has both the methyl and carboxylic acid groups in equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions.[2] This diequatorial arrangement leads to a more stable and lower energy state.

For cis-4-Methylcyclohexanecarboxylic acid , one substituent must be in an axial position while the other is equatorial. Through a ring-flip, these positions can interchange. The equilibrium will favor the conformer where the bulkier carboxylic acid group occupies the more spacious equatorial position to minimize steric strain.

Conformational Equilibrium of trans-4-Methylcyclohexanecarboxylic Acid cluster_trans trans-4-Methylcyclohexanecarboxylic Acid trans_diaxial Diequatorial (More Stable) trans_diequatorial Diaxial (Less Stable) trans_diaxial->trans_diequatorial Ring Flip trans_diequatorial->trans_diaxial Ring Flip Conformational Equilibrium of cis-4-Methylcyclohexanecarboxylic Acid cluster_cis cis-4-Methylcyclohexanecarboxylic Acid cis_eq_ax Equatorial COOH, Axial CH3 (More Stable) cis_ax_eq Axial COOH, Equatorial CH3 (Less Stable) cis_eq_ax->cis_ax_eq Ring Flip cis_ax_eq->cis_eq_ax Ring Flip Synthesis_Workflow Start p-Toluic Acid Reactants Add Catalyst (e.g., Ru/C) & Solvent (e.g., H2O) Start->Reactants Reaction Catalytic Hydrogenation (High Pressure & Temperature) Reactants->Reaction Filtration Filter to remove Catalyst Reaction->Filtration Isolation Solvent Evaporation Filtration->Isolation Product Mixture of cis- and trans-4-Methylcyclohexanecarboxylic Acid Isolation->Product

References

4-Methylcyclohexanecarboxylic acid versus other cyclohexanecarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparison of 4-Methylcyclohexanecarboxylic acid against its parent compound, cyclohexanecarboxylic acid, and its positional isomers, 2-methylcyclohexanecarboxylic acid and 3-methylcyclohexanecarboxylic acid. This comparison is based on their physicochemical properties, acidity, and applications, supported by available experimental data.

Physicochemical Properties

The position of the methyl group on the cyclohexane (B81311) ring influences the physical properties of these carboxylic acids, such as their boiling point, melting point, and density. These properties are critical for considerations in process chemistry, formulation, and material science.

PropertyCyclohexanecarboxylic Acid2-Methylcyclohexanecarboxylic Acid (mixture of cis/trans)3-Methylcyclohexanecarboxylic Acid (mixture of cis/trans)This compound (mixture of cis/trans)
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂[1]
Molecular Weight ( g/mol ) 128.17142.20[2]142.20[3]142.20[1]
Boiling Point (°C) 232-233241-242 (at 746 mmHg)-134-136 (at 15 mmHg)
Melting Point (°C) 29-31--108-111
Density (g/mL at 25 °C) 1.0331.009-1.005
Refractive Index (n20/D) 1.4611.4633-1.4598

Acidity (pKa)

The acidity of a carboxylic acid, represented by its pKa value, is a crucial parameter in drug development as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The position of the electron-donating methyl group can subtly affect the acidity of the carboxyl group.

CompoundIsomerpKa
Cyclohexanecarboxylic Acid-4.90
This compoundcis5.03
This compoundtrans4.85
2-Methylcyclohexanecarboxylic Acidcis5.55 (Predicted)[4]

The experimental data for this compound shows that the trans isomer is slightly more acidic than the cis isomer. This can be attributed to the stereochemical arrangement of the methyl and carboxyl groups, which can influence the stability of the carboxylate anion.

Applications

Cyclohexanecarboxylic acids are versatile building blocks in various fields, most notably in the synthesis of liquid crystals and pharmaceuticals.

Liquid Crystals

Substituted cyclohexanecarboxylic acids are important precursors for liquid crystal materials. The rigid cyclohexane core provides the necessary structural anisotropy for the formation of mesophases. The properties of the resulting liquid crystals, such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase), are highly dependent on the molecular structure of the constituent molecules.

While comprehensive comparative data for liquid crystals derived from all three methyl-substituted isomers is scarce, a study on the mesomorphic characteristics of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid and its 2-methyl substituted analog provides some insight. It was observed that the introduction of a methyl group at the 2-position of the cyclohexane ring in the cis configuration, relative to the carboxyl group, leads to a significant decrease in the clearing point of the corresponding 4-cyanophenyl ester compared to the unsubstituted analog.[5] This suggests that steric hindrance near the carboxylic acid group can disrupt the molecular packing required for a stable liquid crystalline phase.

G

Pharmaceuticals

Cyclohexanecarboxylic acid derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6] The cyclohexane scaffold is a common motif in drug molecules, offering a three-dimensional structure that can effectively interact with biological targets. The position of substituents on the ring can significantly impact the pharmacological activity, selectivity, and pharmacokinetic properties of a drug candidate.

The structure-activity relationship (SAR) is a critical concept in drug design, where modifications to a molecule's structure are correlated with changes in its biological activity. For substituted cyclohexanecarboxylic acids, the position and stereochemistry of the methyl group can influence how the molecule binds to a target receptor or enzyme.

G

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of chemical compounds. Below are outlines for key experiments relevant to the properties and applications discussed.

Synthesis of Substituted Cyclohexanecarboxylic Acids

A common method for the synthesis of methyl-substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding methyl-substituted benzoic acids (toluic acids).

General Protocol for Hydrogenation:

  • Reaction Setup: In a high-pressure autoclave, dissolve the substituted benzoic acid (e.g., p-toluic acid for this compound) in a suitable solvent (e.g., water or an organic solvent).

  • Catalyst Addition: Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to a specified pressure (e.g., 2-5 MPa). Heat the reaction mixture to a set temperature (e.g., 100-150 °C) with stirring.

  • Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The product can then be isolated by extraction and purified by crystallization or distillation.

G Start Substituted Benzoic Acid + Solvent + Catalyst Reaction Hydrogenation (High Pressure H₂, Heat) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Extraction Product Extraction Filtration->Extraction Purification Purification (Crystallization/Distillation) Extraction->Purification End Pure Substituted Cyclohexanecarboxylic Acid Purification->End

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Prepare a standard solution of the carboxylic acid in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Measurement of Clearing Point (Nematic-Isotropic Transition)
  • Sample Preparation: Place a small amount of the liquid crystal material on a microscope slide and cover with a coverslip.

  • Instrumentation: Use a hot-stage polarizing optical microscope (POM).

  • Measurement: Slowly heat the sample on the hot stage. The clearing point is the temperature at which the birefringent liquid crystal texture disappears, and the sample becomes completely dark (isotropic). This transition can be confirmed using Differential Scanning Calorimetry (DSC), where it appears as an endothermic peak.[7]

Conclusion

This guide highlights the key differences between this compound, its positional isomers, and the parent cyclohexanecarboxylic acid. The position of the methyl group has a demonstrable effect on the physicochemical properties and acidity of these compounds. While direct comparative data in specific applications like liquid crystals and pharmaceuticals is limited, the available information underscores the importance of isomeric purity and stereochemistry in determining the performance of materials and the biological activity of drug candidates. Further experimental studies directly comparing these isomers would be invaluable for a more comprehensive understanding and for guiding the rational design of new materials and therapeutics.

References

validation of an analytical method for 4-Methylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for 4-Methylcyclohexanecarboxylic Acid

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of this compound (4-MCCA) is crucial for accurate assessment in various matrices. This guide provides an objective comparison of common analytical techniques, supported by generalized experimental data and detailed methodologies, to aid in the selection of the most appropriate method based on specific analytical needs.

Comparison of Analytical Method Performance

The choice of an analytical method is a critical decision that depends on the required sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of organic acids like 4-MCCA. The following table summarizes the typical performance characteristics of these methods.[1]

Performance MetricHPLC-UVLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 85-115%90-110%80-120%
Precision (%RSD) < 5%< 10%< 15%
Limit of Detection (LOD) µg/mL rangepg/mL to ng/mL rangeng/mL range
Limit of Quantification (LOQ) µg/mL rangepg/mL to ng/mL rangeng/mL range
Selectivity ModerateHighHigh
Throughput HighHighModerate
Derivatization Not typically requiredNot always requiredOften required

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of 4-MCCA using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 4-MCCA at higher concentrations and in simpler matrices.

  • Instrumentation : An HPLC system equipped with a UV detector.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 30 mM K₂HPO₄ adjusted to an acidic pH) and an organic solvent like acetonitrile (B52724).[2]

  • Flow Rate : Typically in the range of 0.8-1.2 mL/min.[2]

  • Detection : UV detection at a low wavelength, such as 210 nm, is suitable for carboxylic acids.[3]

  • Sample Preparation : Samples are typically diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of 4-MCCA in complex biological matrices.[5][6]

  • Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[1]

  • Chromatographic Column : A C18 or similar reversed-phase column with smaller particle sizes for better resolution.

  • Mobile Phase : A gradient elution with a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate : Typically in the range of 0.3-0.6 mL/min for standard analytical columns.[1]

  • Ionization : Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.[5]

  • Mass Analysis : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor and product ion transitions for 4-MCCA.

  • Sample Preparation : For biological samples, protein precipitation with a solvent like acetonitrile, followed by centrifugation, is a common approach. The supernatant can be directly injected or further purified by solid-phase extraction (SPE) if necessary.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4-MCCA, a derivatization step is required to increase volatility.[7]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation and Derivatization :

    • The sample containing 4-MCCA is extracted using a suitable solvent.

    • The extract is dried, and a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is added in a solvent like acetone, along with a catalyst (e.g., potassium carbonate).[3]

    • The mixture is incubated to form the pentafluorobenzyl ester of 4-MCCA, which is more volatile.[3]

  • Chromatographic Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[1][3]

  • Injection : The derivatized sample is injected in splitless mode for trace analysis.[3]

  • Carrier Gas : Helium is used as the carrier gas at a constant flow rate.[3]

  • Mass Analysis : The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[1]

Mandatory Visualizations

To further aid in the understanding of the analytical workflows and logical relationships, the following diagrams are provided.

Analytical Method Validation Workflow start Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol validation Perform Validation Experiments protocol->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report sop Write Standard Operating Procedure (SOP) report->sop routine Routine Analysis sop->routine

Caption: A typical workflow for analytical method validation.

Method Selection Decision Tree start Start: Define Analytical Goal (e.g., quantification of 4-MCCA) matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Complex (e.g., plasma, tissue) concentration Is the analyte concentration high (µg/mL)? matrix->concentration Simple (e.g., drug substance) lcms Select LC-MS/MS sensitivity->lcms High (pg/mL - ng/mL) gcms Consider GC-MS (with derivatization) sensitivity->gcms Moderate (ng/mL) concentration->sensitivity No hplc Select HPLC-UV concentration->hplc Yes

Caption: Decision tree for selecting an analytical method for 4-MCCA.

References

A Comparative Guide to the Synthetic Routes of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methylcyclohexanecarboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif is found in a variety of biologically active molecules. The selection of an appropriate synthetic route to this compound is crucial for efficiency, scalability, and cost-effectiveness in research and development. This guide provides an objective comparison of three primary synthetic routes to this compound, supported by experimental data and detailed protocols.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: Catalytic HydrogenationRoute 2: Grignard CarboxylationRoute 3: Malonic Ester Synthesis
Starting Material p-Toluic acid4-Methylcyclohexyl halide4-Methylcyclohexyl halide, Diethyl malonate
Key Transformation Reduction of an aromatic ringNucleophilic addition of a Grignard reagent to CO2Alkylation of a malonic ester followed by hydrolysis and decarboxylation
Typical Yield High (>90%)Moderate to High (60-80%)Moderate (50-70%)
Stereoselectivity Produces a mixture of cis and trans isomersIsomer ratio depends on the starting halideIsomer ratio depends on the starting halide
Key Advantages High yield, readily available starting material.Direct carboxylation, well-established reaction.Versatile for creating substituted carboxylic acids.
Key Challenges Requires high-pressure hydrogenation equipment, separation of isomers may be needed.Moisture-sensitive reagents, requires anhydrous conditions.Multi-step process, potential for side reactions.

Route 1: Catalytic Hydrogenation of p-Toluic Acid

This is one of the most common and high-yielding methods for the synthesis of this compound. The process involves the reduction of the aromatic ring of p-toluic acid using a catalyst, typically a noble metal such as rhodium or ruthenium on a carbon support, under hydrogen pressure.

Experimental Protocol:

Materials:

  • p-Toluic acid

  • 5% Rhodium on alumina (B75360) catalyst

  • Solvent (e.g., water, acetic acid)

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with p-toluic acid and the 5% Rh/Al2O3 catalyst in a suitable solvent.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 70-100 atm).

  • The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred vigorously for a set period (e.g., 4-6 hours).

  • After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product is a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the catalyst and reaction conditions. Further purification and separation of isomers can be achieved by crystallization or chromatography.

Quantitative Data:

CatalystTemperature (°C)Pressure (atm)Time (h)Yield (%)Cis:Trans Ratio
5% Rh/Al2O3120704>95~2:1
5% Ru/C130806~90Varies

Note: The cis/trans ratio can be altered by subsequent isomerization steps if a specific isomer is desired.

Route 2: Grignard Carboxylation

The Grignard reaction provides a direct method for the synthesis of carboxylic acids. This route involves the preparation of a Grignard reagent from a 4-methylcyclohexyl halide (bromide or chloride) and its subsequent reaction with carbon dioxide.

Experimental Protocol:

Materials:

  • 4-Methylcyclohexyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (for workup)

Procedure:

  • All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Magnesium turnings are placed in a round-bottom flask with a small crystal of iodine to initiate the reaction.

  • A solution of 4-methylcyclohexyl bromide in anhydrous ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

  • After the magnesium has been consumed, the Grignard reagent solution is cooled in an ice bath.

  • The solution is then poured slowly onto an excess of crushed dry ice with vigorous stirring.

  • After the excess dry ice has sublimed, the reaction mixture is quenched with dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

  • Purification is typically achieved by distillation or crystallization.

Quantitative Data:

Starting HalideSolventReaction Time (h)Yield (%)Purity
4-Methylcyclohexyl bromideDiethyl ether3-460-80>95% after purification

Route 3: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. For this compound, this would involve the alkylation of diethyl malonate with a 4-methylcyclohexyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol:

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 4-Methylcyclohexyl bromide

  • Anhydrous ethanol

  • Sodium hydroxide (B78521) (for hydrolysis)

  • Sulfuric acid (for acidification and decarboxylation)

Procedure:

  • Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl malonate is then added dropwise to this solution to form the sodium salt. 4-Methylcyclohexyl bromide is then added, and the mixture is refluxed for several hours. The resulting diethyl 4-methylcyclohexylmalonate is isolated by removing the solvent and extracting the product.

  • Hydrolysis: The purified diethyl 4-methylcyclohexylmalonate is then hydrolyzed to the corresponding dicarboxylic acid by refluxing with a solution of sodium hydroxide.

  • Decarboxylation: The resulting solution containing the disodium (B8443419) salt is acidified with sulfuric acid and then heated to induce decarboxylation, yielding this compound.

  • The product is then isolated by extraction and purified by distillation or crystallization.

Quantitative Data:

Alkylating AgentBaseOverall Yield (%)Purity
4-Methylcyclohexyl bromideSodium ethoxide50-70>97% after purification

Mandatory Visualizations

Synthetic_Routes cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Grignard Carboxylation cluster_2 Route 3: Malonic Ester Synthesis p_toluic_acid p-Toluic Acid h2_catalyst H₂, Catalyst (Rh/C or Ru/C) product1 This compound (cis/trans mixture) h2_catalyst->product1 halide 4-Methylcyclohexyl Halide mg Mg, Ether halide->mg grignard 4-Methylcyclohexyl magnesium Halide mg->grignard co2 1. CO₂ (dry ice) 2. H₃O⁺ grignard->co2 product2 This compound co2->product2 malonic_ester Diethyl Malonate base 1. NaOEt 2. 4-Methylcyclohexyl   Halide malonic_ester->base alkylated_ester Diethyl 4-Methylcyclohexyl- malonate base->alkylated_ester hydrolysis H₃O⁺, Δ (Hydrolysis & Decarboxylation) alkylated_ester->hydrolysis product3 This compound hydrolysis->product3

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_hydrogenation Route 1: Hydrogenation Workflow cluster_grignard Route 2: Grignard Workflow cluster_malonic Route 3: Malonic Ester Workflow H_start Charge Autoclave: p-Toluic Acid, Catalyst, Solvent H_react Pressurize with H₂ Heat and Stir H_start->H_react H_workup Cool, Vent H₂ Filter Catalyst H_react->H_workup H_isolate Remove Solvent H_workup->H_isolate H_product Crude Product (cis/trans mixture) H_isolate->H_product G_start Prepare Grignard Reagent: 4-Methylcyclohexyl Halide + Mg G_react React with Dry Ice (CO₂) G_start->G_react G_workup Acidic Workup (HCl) G_react->G_workup G_extract Extract with Ether Dry and Concentrate G_workup->G_extract G_product Crude Product G_extract->G_product M_start Alkylation: Diethyl Malonate + NaOEt + 4-Methylcyclohexyl Halide M_hydrolyze Hydrolysis (NaOH) M_start->M_hydrolyze M_decarboxylate Acidification & Decarboxylation (H₂SO₄, Δ) M_hydrolyze->M_decarboxylate M_extract Extract and Purify M_decarboxylate->M_extract M_product Final Product M_extract->M_product

Comparative Analysis of the Biological Activities of 4-Methylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 4-Methylcyclohexanecarboxylic acid, including amides, esters, and hydrazides. Due to limited publicly available data on a broad range of these specific derivatives, this document summarizes existing findings on structurally related compounds to offer insights into their potential antimicrobial, anticancer, and anti-inflammatory properties. All quantitative data from the cited literature is presented in structured tables, and detailed experimental protocols for key biological assays are provided to support further research.

Antimicrobial Activity

Derivatives of cyclohexanecarboxylic acids have demonstrated notable antimicrobial properties. The introduction of different functional groups, such as amides and hydrazones, can significantly influence their activity against various bacterial and fungal strains.

Comparative Data on Antimicrobial Activity
Compound ClassSpecific Derivative(s)MicroorganismActivity (% Growth Inhibition)Reference
Amide Derivative of a Cyclohexyl Keto-AcidN-(phenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acidAspergillus fumigatus96.5%[1]
Amide Derivative of a Cyclohexyl Keto-AcidN-(4-methylphenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acidHelminthosporium sativum93.7%[1]
Amide Derivative of a Cyclohexyl Keto-AcidN-(2-chlorophenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acidBacillus subtilis37.6%[1]
Amide Derivative of a Cyclohexyl Keto-AcidN-(4-chlorophenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acidPseudomonas aeruginosa33.2%[1]

Note: The data presented is for amide derivatives of a structurally related cyclohexyl-containing butanoic acid, not this compound directly. These values represent the percentage of growth inhibition at a concentration of 15 mg/mL.[2]

Anticancer Activity

The cytotoxic potential of carboxylic acid derivatives is an active area of research. While specific IC50 values for a comprehensive series of this compound derivatives against various cancer cell lines are not extensively documented, related hydrazide-hydrazone structures have shown promising anticancer activity.

Comparative Data on Anticancer Activity (Hydrazide-Hydrazone Derivatives)

The following table summarizes the anticancer activity of novel hydrazide-hydrazones, which can serve as a reference for designing and evaluating 4-methylcyclohexanecarbohydrazide derivatives.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazide-hydrazoneCompound 15 MCF-7 (Breast)1.88 ± 0.06
Hydrazide-hydrazoneCompound 15 HepG2 (Liver)1.62 ± 0.02
Reference DrugCombretastatin A-4 (CA-4)MCF-7 (Breast)4.83 ± 0.15
Reference DrugCombretastatin A-4 (CA-4)HepG2 (Liver)7.29 ± 0.21

Note: The data is for a novel series of hydrazide-hydrazones, not directly for derivatives of this compound.

Anti-inflammatory Activity

Cyclohexane-containing structures have been investigated for their anti-inflammatory potential. Cyclohexyl-N-acylhydrazone derivatives, for example, have demonstrated significant analgesic and anti-inflammatory effects in preclinical models.

Comparative Data on Anti-inflammatory Activity

The anti-inflammatory activity of cyclohexyl-N-acylhydrazone derivatives was evaluated using the carrageenan-induced peritonitis model in mice.

CompoundDose (µmol/kg, p.o.)Leukocyte Migration Inhibition (%)
LASSBio-151410045 ± 5
LASSBio-151310042 ± 6
Indomethacin10055 ± 4

Note: These compounds are cyclohexyl-N-acylhydrazones, providing an indication of the potential anti-inflammatory activity of 4-methylcyclohexanecarbohydrazide derivatives.

Potential Signaling Pathway Modulation

While direct experimental evidence for the modulation of specific signaling pathways by this compound derivatives is scarce, the biological activities observed in structurally related compounds suggest potential interactions with key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[3][4] Inhibition of NF-κB activation is a key target for anti-inflammatory and anticancer drug development.[5] Bicyclic cyclohexenones, which share the core cyclohexane (B81311) ring, have been identified as inhibitors of NF-κB signaling.[6] It is plausible that certain this compound derivatives could also modulate this pathway.

NF_kappa_B_Pathway cluster_inhibition Potential Inhibition by Derivatives Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators produces 4-MCC_Derivative 4-Methylcyclohexanecarboxylic Acid Derivative 4-MCC_Derivative->IKK Complex inhibits? JAK_STAT_Pathway cluster_inhibition Potential Modulation by Derivatives Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates 4-MCC_Derivative 4-Methylcyclohexanecarboxylic Acid Derivative 4-MCC_Derivative->JAK inhibits? Amide_Synthesis cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid This compound Reaction Reaction Carboxylic_Acid->Reaction Amine Substituted Aniline Amine->Reaction Coupling_Agent e.g., DCC, EDC Coupling_Agent->Reaction Base e.g., DMAP, TEA Base->Reaction Solvent e.g., DCM, DMF Solvent->Reaction Product N-Aryl-4-methyl- cyclohexanecarboxamide Reaction->Product

References

spectroscopic differences between 4-Methylcyclohexanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the cis and trans isomers of 4-methylcyclohexanecarboxylic acid is crucial for researchers in drug development and organic synthesis, where stereochemistry plays a pivotal role in molecular properties and biological activity. This guide provides a detailed analysis of the key spectroscopic differences between these two isomers, supported by established principles of NMR, IR, and Mass Spectrometry.

The distinct spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane (B81311) ring in the cis and trans isomers leads to discernible variations in their spectroscopic signatures. In the cis isomer, both substituents are on the same side of the ring plane, while in the trans isomer, they are on opposite sides.[1] This fundamental structural difference influences the chemical environment of the constituent atoms and their corresponding spectroscopic outputs.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the cis and trans isomers of this compound.

¹H NMR Spectroscopy Data

The ¹H NMR spectra of the two isomers are expected to differ primarily in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (methine proton adjacent to the carboxylic acid) and the protons at C4 (methin proton adjacent to the methyl group). The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-13 ppm.[2][3][4]

Proton Cis-4-Methylcyclohexanecarboxylic Acid (Expected) Trans-4-Methylcyclohexanecarboxylic Acid (Expected)
-COOHδ 10-13 ppm (broad singlet)δ 10-13 ppm (broad singlet)
H1 (CH-COOH)Broader multiplet, differing chemical shift due to axial/equatorial orientationSharper multiplet, differing chemical shift due to axial/equatorial orientation
Cyclohexane Ring ProtonsComplex multiplets in the δ 1.0-2.5 ppm rangeComplex multiplets in the δ 1.0-2.5 ppm range
-CH₃Doublet, ~δ 0.9 ppmDoublet, ~δ 0.9 ppm

Note: Precise chemical shifts and coupling constants can vary based on the solvent and concentration.

¹³C NMR Spectroscopy Data

In the ¹³C NMR spectra, the chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the stereochemistry of the substituents. The most significant differences are expected for the C1, C4, and the methyl carbons. The carboxyl carbon typically appears in the range of 165-185 ppm.[4][5][6]

Carbon Cis-4-Methylcyclohexanecarboxylic Acid (Expected) Trans-4-Methylcyclohexanecarboxylic Acid (Expected)
-COOH~δ 180-185 ppm~δ 180-185 ppm
C1 (CH-COOH)~δ 40-45 ppm~δ 40-45 ppm (slight difference from cis)
C2, C6~δ 30-35 ppm~δ 30-35 ppm (slight difference from cis)
C3, C5~δ 25-30 ppm~δ 25-30 ppm (slight difference from cis)
C4 (CH-CH₃)~δ 30-35 ppm~δ 30-35 ppm (slight difference from cis)
-CH₃~δ 20-25 ppm~δ 20-25 ppm (slight difference from cis)

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

IR Spectroscopy Data

The infrared spectra of both isomers will show the characteristic absorptions of a carboxylic acid. The key absorptions include a very broad O-H stretch and a strong C=O stretch.[5] Minor differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different overall molecular symmetry.

Vibrational Mode Cis-4-Methylcyclohexanecarboxylic Acid (Expected Frequency) Trans-4-Methylcyclohexanecarboxylic Acid (Expected Frequency)
O-H stretch (carboxylic acid dimer)2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)
C-H stretch (alkane)2850-2960 cm⁻¹2850-2960 cm⁻¹
C=O stretch (carboxylic acid dimer)~1710 cm⁻¹~1710 cm⁻¹
C-O stretch1210-1320 cm⁻¹1210-1320 cm⁻¹
O-H bend920-950 cm⁻¹920-950 cm⁻¹
Mass Spectrometry Data

The electron ionization mass spectra of both isomers are expected to be very similar, as they are structural isomers with the same molecular weight (142.20 g/mol ).[1][7] The molecular ion peak (M⁺) at m/z 142 should be observed. Common fragmentation patterns for cyclic carboxylic acids include the loss of the carboxylic acid group and fragmentation of the cyclohexane ring.

Ion Cis-4-Methylcyclohexanecarboxylic Acid (Expected m/z) Trans-4-Methylcyclohexanecarboxylic Acid (Expected m/z)
[M]⁺142142
[M - OH]⁺125125
[M - COOH]⁺9797
Ring FragmentationVarious peaks corresponding to the fragmentation of the cyclohexane ringVarious peaks corresponding to the fragmentation of the cyclohexane ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) :

    • For solid samples, place a small amount of the powdered sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[8]

    • For liquid samples (if the compound is melted or in solution), apply a thin film over the ATR crystal.

  • Background Spectrum : Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Acquire the sample spectrum by pressing the sample firmly against the crystal using the pressure clamp.

  • Acquisition Parameters :

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Set the resolution to 4 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and compare their positions and shapes to known correlation charts.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization : To increase volatility, the carboxylic acid group must be derivatized. A common method is silylation.

    • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

    • Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the derivatization.[9]

  • GC Conditions :

    • Injector : Use a split/splitless injector, typically in split mode, at a temperature of around 250°C.

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program : Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of around 280°C.[10]

    • Carrier Gas : Use helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Scan a mass range of m/z 40-500.

    • Ion Source and Transfer Line Temperatures : Maintain at approximately 230°C and 280°C, respectively.[10]

  • Data Analysis : Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating the cis and trans isomers of this compound based on their spectroscopic outputs.

Spectroscopic_Differentiation Spectroscopic Differentiation of this compound Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Differentiating Spectral Data cluster_identification Isomer Identification Isomers cis-Isomer trans-Isomer NMR NMR (¹H, ¹³C) Isomers->NMR IR FTIR Isomers->IR MS GC-MS Isomers->MS NMR_Data Chemical Shifts Coupling Constants Signal Multiplicity NMR->NMR_Data IR_Data Fingerprint Region (subtle differences) IR->IR_Data MS_Data Retention Time (GC) Similar Mass Spectra MS->MS_Data Cis_Identified cis-Isomer Identified NMR_Data->Cis_Identified Key Differentiator Trans_Identified trans-Isomer Identified NMR_Data->Trans_Identified Key Differentiator IR_Data->Cis_Identified Supportive IR_Data->Trans_Identified Supportive MS_Data->Cis_Identified Confirmatory (GC separation) MS_Data->Trans_Identified Confirmatory (GC separation)

Caption: Workflow for differentiating isomers via spectroscopy.

References

A Comparative Guide to the Theoretical vs. Experimental pKa of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a critical parameter in drug development and chemical research, influencing a molecule's solubility, absorption, and interaction with biological targets. This guide provides a detailed comparison of the experimental and theoretical pKa values of the cis and trans isomers of 4-methylcyclohexanecarboxylic acid, offering insights into the precision of computational models against experimental data.

Executive Summary

This guide presents a side-by-side comparison of experimentally determined and theoretically predicted pKa values for the isomers of this compound. While experimental values provide a benchmark for the acidity of these compounds, theoretical calculations offer a predictive tool that is increasingly valuable in modern research. A notable difference is observed between the acidity of the cis and trans isomers, which can be rationalized through conformational analysis.

Data Presentation: Experimental vs. Theoretical pKa

The table below summarizes the available experimental and predicted pKa values for the isomers of this compound.

CompoundExperimental pKaTheoretical/Predicted pKa
trans-4-Methylcyclohexanecarboxylic acid4.89 (at 25°C)[1]Not explicitly calculated in cited literature
cis-4-Methylcyclohexanecarboxylic acid4.92 (Predicted)[2]Not explicitly calculated in cited literature
cis/trans MixtureNot available4.92 ± 0.10[2]

Experimental Protocol: Potentiometric Titration

The experimental pKa values for carboxylic acids like this compound are typically determined using potentiometric titration. This method involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the acid while monitoring the pH.

Methodology:

  • Sample Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically deionized water or a mixed solvent system if solubility is limited. The concentration of the acid solution is accurately known.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, measured increments using a burette.

  • pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified from the inflection point of the curve.

  • pKa Determination: The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Theoretical Protocol: Computational pKa Prediction

The theoretical pKa of a molecule can be predicted using quantum mechanical calculations, most commonly through Density Functional Theory (DFT). These calculations determine the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, which is then used to calculate the pKa.

Computational Workflow:

  • Molecular Modeling: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of this compound are built. For each isomer (cis and trans), the most stable conformer is identified through conformational analysis.

  • Geometry Optimization: The geometry of each species is optimized in the gas phase and then in a simulated solvent environment using a continuum solvation model, such as the Solvation Model based on Density (SMD).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain the zero-point vibrational energy and thermal corrections to the Gibbs free energy.

  • Energy Calculations: The total Gibbs free energy of the acid and its conjugate base are calculated in the solvated state.

  • pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction (ΔG_aq) using the following equation:

    pKa = ΔG_aq / (2.303 * RT)

    where R is the gas constant and T is the temperature in Kelvin.

Visualization of Methodologies

The following diagrams illustrate the logical workflows for both the experimental and theoretical determination of the pKa of this compound.

Experimental_pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Acid Solution D Add NaOH Increments A->D B Standardize Titrant (NaOH) B->D C Calibrate pH Meter E Record pH C->E D->E Stirring F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence H->I

Caption: Experimental pKa Determination Workflow.

Theoretical_pKa_Workflow cluster_modeling Molecular Modeling cluster_qm Quantum Mechanics Calculations cluster_pka pKa Calculation A Build 3D Structures (Acid & Conjugate Base) B Conformational Search A->B C Geometry Optimization (Gas Phase & Solvated) B->C D Frequency Calculation C->D E Calculate Gibbs Free Energy D->E F Calculate ΔG of Deprotonation E->F G Calculate pKa from ΔG F->G

Caption: Theoretical pKa Calculation Workflow.

Conclusion

The comparison between experimental and theoretical pKa values for this compound highlights the utility and current limitations of computational chemistry. For the trans isomer, the experimental value provides a solid benchmark. The predicted pKa for the cis isomer and the mixture are in a reasonable range, though an experimental value for the pure cis isomer would be invaluable for a more direct comparison. The slight difference in acidity between the isomers can be attributed to the conformational preferences of the carboxyl group in the axial versus equatorial positions, which influences its interaction with the solvent and the stability of the corresponding carboxylate anion. As computational methods continue to improve in accuracy, they will become an even more indispensable tool in the rational design of molecules with desired physicochemical properties.

References

A Researcher's Guide to the Purity Assessment of Commercially Available 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a framework for the purity assessment of commercially available 4-Methylcyclohexanecarboxylic acid, a common building block in organic synthesis.[1] We will explore common analytical techniques, present hypothetical comparative data, and provide detailed experimental protocols to enable researchers to conduct their own evaluations.

Introduction to this compound

This compound is a cyclic carboxylic acid that exists as cis and trans isomers.[2] Commercial products are often sold as a mixture of these isomers (CAS No: 4331-54-8).[3][4] The purity of these commercial batches can vary, with suppliers typically claiming purities of 98% or higher, often determined by gas chromatography (GC).[3][5] However, the presence of isomers, starting materials, and by-products from synthesis can affect the actual purity and suitability for specific applications.

Comparative Purity Analysis

A thorough purity assessment of this compound from different commercial suppliers should involve a multi-pronged analytical approach. The following table summarizes the key analytical techniques and the type of information they provide.

Analytical TechniqueInformation ProvidedPotential Impurities Detected
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile components, quantification of major and minor components.Isomers (cis/trans), residual solvents, starting materials (e.g., p-toluic acid), and other synthesis by-products.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile impurities, determination of the main component's purity.Less volatile by-products, degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the main component, identification and quantification of impurities with distinct NMR signals.Isomeric ratio, structural analogs, and other organic impurities.
Acid-Base Titration Quantification of the total acidic content, providing an overall assay value.Does not distinguish between the target acid and other acidic impurities.

Hypothetical Purity Comparison of Commercial this compound

The following table presents a hypothetical comparison of this compound from three different suppliers based on the analytical techniques mentioned above. Researchers can use this as a template to populate with their own experimental data.

ParameterSupplier ASupplier BSupplier C
Stated Purity >98.0% (GC)≥97.5% (GC, Titration)99%
GC-MS Purity (Area %) 98.5% (trans: 65%, cis: 33.5%)97.8% (trans: 50%, cis: 47.8%)99.2% (trans: 95%, cis: 4.2%)
Major Impurity 1 (GC-MS) 0.8% (p-Toluic acid)1.2% (Unknown)0.5% (Isomer impurity)
HPLC Purity (Area % at 210 nm) 99.1%98.5%99.5%
¹H NMR Purity (relative to internal standard) 98.2%97.5%99.0%
Acid-Base Titration Assay 98.9%98.0%99.3%
Appearance Colorless liquidWhite crystalline solidWhite powder

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of commercially available this compound.

Purity Assessment Workflow A Sample Acquisition (Obtain samples from different suppliers) B Visual Inspection (Color, physical state) A->B C Sample Preparation (Dissolution in appropriate solvent) B->C D GC-MS Analysis C->D E HPLC Analysis C->E F NMR Spectroscopy (¹H and ¹³C) C->F G Acid-Base Titration C->G H Data Analysis and Comparison D->H E->H F->H G->H I Purity Assessment Report H->I

Caption: Workflow for the purity assessment of this compound.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities and determine the isomeric ratio.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS).[6]

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable volatile solvent like ethyl acetate (B1210297) or dichloromethane.[7]

  • For quantitative analysis, a dilution to around 10 µg/mL may be appropriate.[7]

  • If the sample contains particulate matter, filter through a 0.22 µm syringe filter.[7]

GC-MS Conditions:

  • Inlet Temperature: 250 °C[7]

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1 mL/min[7]

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[7]

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV[7]

  • Mass Range: m/z 40-400[7]

  • Ion Source Temperature: 230 °C[7]

  • Transfer Line Temperature: 280 °C[7]

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the relative percentage of each component based on the peak area.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the main component and detect less volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[8] The mobile phase should be acidic to ensure the carboxylic acid is in its non-ionized form for better retention and peak shape.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of a suitable internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • For ¹H NMR, the carboxylic acid proton typically appears as a broad singlet in the 10-12 ppm region.[9] Protons on carbons adjacent to the carboxyl group absorb around 2-3 ppm.[9]

  • For ¹³C NMR, the carbonyl carbon is expected in the 160-180 ppm range.[9]

Data Analysis:

  • Confirm the structure by assigning the signals in the ¹H and ¹³C spectra to the protons and carbons of this compound.

  • Identify impurity signals by comparing the spectra with known impurities or by structural elucidation.

  • For quantitative ¹H NMR, calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.

By following these protocols and utilizing the provided framework, researchers can perform a comprehensive and objective purity assessment of commercially available this compound, ensuring the quality and reliability of their starting materials.

References

performance of different catalysts in the hydrogenation of p-toluic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of p-toluic acid to 4-methylcyclohexanecarboxylic acid is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides an objective comparison of the performance of different catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for this application.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity in the hydrogenation of p-toluic acid. While direct comparative studies on p-toluic acid are limited, extensive research on the hydrogenation of benzoic acid, a closely related substrate, provides valuable insights into catalyst performance. The general order of activity for carbon-supported noble metal catalysts in the hydrogenation of the aromatic ring of benzoic acid is Rh > Ru > Pt > Pd.[1]

Below is a summary of the performance of various catalysts in the hydrogenation of p-toluic acid and the analogous benzoic acid.

CatalystSubstrateConversion (%)Selectivity (%) to Ring-Hydrogenated ProductReaction ConditionsReference
5% Rh/Cp-Toluic Acid20.8Not Reported323 K, 4 MPa H₂, 10 MPa scCO₂, 3 h[2][3]
5% Rh/CBenzoic Acid99.1100323 K, 10 MPa H₂, 10 MPa scCO₂, 3 h[1]
5% Ru/CBenzoic Acid10086493 K, 6.89 MPa H₂, 1:1 1,4-dioxane/water, 6 h[4][5]
5% Pd/CBenzoic Acid59.7100493 K, 6.89 MPa H₂, 1,4-dioxane, 6 h[5]
10% Ni/CSC-bBenzoic Acid86.2100200 °C, batch reactor[6]
Ni₁Co₁/NCBenzoic Acid>9998.1160 °C, 2 MPa H₂, n-hexane, 3 h[7]

Note: The data presented is compiled from different studies and may not be directly comparable due to varying reaction conditions. However, it provides a valuable overview of the relative performance of these catalysts.

Detailed Experimental Protocols

The following is a generalized experimental protocol for the hydrogenation of p-toluic acid in a batch reactor, based on common practices reported in the literature for aromatic acid hydrogenation.[5][6]

Catalyst Screening Protocol
  • Reactor Preparation: A high-pressure batch reactor (e.g., Parr autoclave) is charged with p-toluic acid and a suitable solvent (e.g., 1,4-dioxane, water, or a mixture).

  • Catalyst Addition: The catalyst (e.g., 5% Rh/C, 5% Ru/C, 5% Pd/C, or 10% Ni/C) is added to the reactor. The catalyst loading is typically in the range of 1-10% by weight relative to the substrate.

  • Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2-10 MPa) and heated to the target temperature (e.g., 100-200 °C). The reaction mixture is stirred vigorously to ensure good mass transfer.

  • Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of p-toluic acid and the selectivity to this compound.

  • Product Isolation: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration, and the product is isolated from the solvent, typically by evaporation, followed by purification if necessary.

Visualizing the Process

To better understand the experimental workflow and the logic behind catalyst selection, the following diagrams have been generated.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation A Charge Reactor with p-Toluic Acid & Solvent B Add Catalyst A->B C Seal & Purge Reactor B->C D Pressurize with H₂ & Heat C->D E Stir & Monitor Reaction D->E F Cool & Depressurize E->F Reaction Complete G Filter to Remove Catalyst F->G H Isolate & Purify Product G->H I Analyze Product (GC/HPLC) H->I

A general experimental workflow for the hydrogenation of p-toluic acid.

CatalystScreeningLogic cluster_input Inputs cluster_process Screening Process cluster_output Performance Metrics cluster_decision Decision Substrate p-Toluic Acid Experiment Perform Hydrogenation under defined conditions Substrate->Experiment Catalysts Rh/C, Ru/C, Pd/C, Ni/C Catalysts->Experiment Conversion Conversion (%) Experiment->Conversion Selectivity Selectivity (%) Experiment->Selectivity Yield Yield (%) Experiment->Yield OptimalCatalyst Select Optimal Catalyst Conversion->OptimalCatalyst Selectivity->OptimalCatalyst Yield->OptimalCatalyst

Logical flow for catalyst screening in p-toluic acid hydrogenation.

References

A Comparative Analysis of 4-Methylcyclohexanecarboxylic Acid and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 4-methylcyclohexanecarboxylic acid and its methyl ester derivative, methyl 4-methylcyclohexanecarboxylate. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a comprehensive understanding of the physicochemical and spectroscopic properties of these compounds. This document presents quantitative data in tabular format, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.

Physicochemical Properties

This compound is a saturated cyclic carboxylic acid that exists as a mixture of cis and trans isomers. The physical state of the acid is dependent on the isomeric ratio, with the trans isomer typically being a white crystalline solid, while mixtures can be a colorless to white liquid or solid.[1] Its methyl ester derivative, methyl 4-methylcyclohexanecarboxylate, is a liquid at room temperature. A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compoundMethyl 4-methylcyclohexanecarboxylate
Molecular Formula C₈H₁₄O₂C₉H₁₆O₂
Molecular Weight 142.20 g/mol [1]156.22 g/mol [2]
Appearance White crystalline solid or colorless liquid[1]Liquid[2]
Melting Point 108-111 °C (mixture of isomers)Not available
Boiling Point 134-136 °C at 15 mmHgNot available
Density 1.005 g/mL at 25 °CNot available
Refractive Index 1.4598 at 20 °CNot available
CAS Number 4331-54-8 (mixture of isomers)[1]51181-40-9[2]

Spectroscopic Data Comparison

The spectroscopic data provides key insights into the structural features of both the carboxylic acid and its methyl ester. The presence of the carboxylic acid group in this compound and the ester group in its derivative leads to distinct differences in their respective NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR of this compound will show a characteristic broad singlet for the acidic proton of the carboxyl group, typically above 10 ppm. The methyl ester will lack this peak but will instead show a sharp singlet around 3.7 ppm corresponding to the three protons of the ester methyl group. The signals for the cyclohexane (B81311) ring protons and the methyl group on the ring will be present in both spectra, though their chemical shifts may be slightly altered.

¹³C NMR: The most significant difference in the ¹³C NMR spectra will be the chemical shift of the carbonyl carbon. In the carboxylic acid, this peak is expected around 180-185 ppm, while in the methyl ester, it will be shifted slightly upfield to around 175-178 ppm. The methyl carbon of the ester group will appear as a signal around 52 ppm.

A summary of the expected key spectroscopic features is presented in Table 2.

Spectroscopic DataThis compoundMethyl 4-methylcyclohexanecarboxylate (Predicted)
¹H NMR (CDCl₃) δ (ppm): ~10-12 (br s, 1H, -COOH) ~2.2-2.5 (m, 1H, -CHCOOH) ~0.9-2.2 (m, 9H, ring protons) ~0.9 (d, 3H, -CH₃)δ (ppm): ~3.7 (s, 3H, -OCH₃) ~2.2-2.5 (m, 1H, -CHCOOCH₃) ~0.9-2.2 (m, 9H, ring protons) ~0.9 (d, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~180-185 (C=O) ~40-45 (-CHCOOH) ~20-40 (ring carbons) ~20 (-CH₃)δ (ppm): ~175-178 (C=O) ~52 (-OCH₃) ~40-45 (-CHCOOCH₃) ~20-40 (ring carbons) ~20 (-CH₃)
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch) ~1710 (strong, C=O stretch)[3]~1735 (strong, C=O stretch) ~1170 (strong, C-O stretch)
Mass Spec. (m/z) 142 (M⁺), loss of -COOH (m/z 97), loss of H₂O (m/z 124)156 (M⁺), loss of -OCH₃ (m/z 125), loss of -COOCH₃ (m/z 97)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption around 1710 cm⁻¹.[3] The methyl ester will not have the broad O-H band but will show a strong carbonyl stretch at a slightly higher wavenumber, typically around 1735 cm⁻¹, and a prominent C-O stretching band around 1170 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, both compounds will show a molecular ion peak. The fragmentation patterns will differ significantly. This compound is likely to show fragments corresponding to the loss of a carboxyl group (-COOH) and water (-H₂O). The methyl ester will exhibit characteristic fragmentation patterns for esters, including the loss of the methoxy (B1213986) group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Experimental Protocols

Synthesis of Methyl 4-methylcyclohexanecarboxylate via Fischer Esterification

This protocol describes the synthesis of methyl 4-methylcyclohexanecarboxylate from this compound using the Fischer esterification method.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (10-20 equivalents).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl 4-methylcyclohexanecarboxylate.

  • The product can be further purified by distillation if necessary.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Acid This compound Ester Methyl 4-methylcyclohexanecarboxylate Acid->Ester Alcohol Methanol Alcohol->Ester Catalyst H₂SO₄ (catalyst) Catalyst->Ester Heat Reflux Heat->Ester Water Water

Caption: Reaction scheme for the Fischer esterification of this compound.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

IR Spectroscopy:

  • For liquid samples, place a drop of the neat liquid on the ATR crystal of an FTIR spectrometer.

  • For solid samples, a small amount of the solid can be placed directly on the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC-MS) or direct infusion source.

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound (Acid or Ester) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General experimental workflow for spectroscopic analysis.

Applications

This compound and its ester derivative serve as versatile building blocks in organic synthesis. The carboxylic acid is used in the synthesis of polymers and as a precursor for pharmaceuticals.[1] The methyl ester, due to its modified polarity and reactivity, can be employed in applications where the free carboxylic acid is unsuitable, such as in certain coupling reactions or as a fragrance component. The conversion between the acid and the ester allows for the protection and deprotection of the carboxyl group, a common strategy in multi-step organic synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylcyclohexanecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methylcyclohexanecarboxylic acid, ensuring that its handling and disposal are conducted in a safe and compliant manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although comprehensive toxicological data is not available for this specific compound, it should be treated as a potential irritant and hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Use nitrile rubber or other chemically resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Get medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The material should not be disposed of down the drain or in regular trash.

Key Disposal Methods Summary

Disposal MethodDescriptionKey Considerations
Incineration The most common and recommended method. The compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]Ensure the incineration facility is licensed to handle chemical waste. The material can be dissolved or mixed with a combustible solvent to aid in incineration.[2][3]
Licensed Hazardous Waste Disposal Excess and non-recyclable solutions should be offered to a licensed disposal company.[1][2]Always follow all federal, state, and local regulations.[1][3] Leave chemicals in their original containers when possible, and do not mix with other waste.
Contaminated Packaging Dispose of contaminated packaging in the same manner as the unused product.[1][2]Handle uncleaned containers as you would the product itself.

Experimental Protocol: Neutralization of Carboxylic Acid Waste

While direct disposal of this compound waste through a licensed service is standard, in some institutional settings, neutralization of acidic waste streams may be a preliminary step. This protocol is a general guideline for the neutralization of carboxylic acids and should be performed only with the approval and guidance of your institution's Environmental Health and Safety (EHS) department.

Objective: To neutralize acidic waste containing this compound to a pH between 6.0 and 8.0 before collection for disposal.

Materials:

  • Waste this compound solution

  • Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (B78521) (NaOH) solution

  • pH paper or a calibrated pH meter

  • Appropriate, clearly labeled hazardous waste container

  • Stir bar and stir plate

  • Beaker of sufficient size to accommodate the reaction and potential foaming

Procedure:

  • Preparation: Conduct all work in a well-ventilated chemical fume hood. Ensure all necessary PPE is worn. Place the beaker containing the acidic waste on a stir plate and add a stir bar for continuous mixing.

  • Dilution: If the concentration of the carboxylic acid is high, it is advisable to first dilute it with water to less than 10%.

  • Neutralization: Slowly and carefully add the sodium bicarbonate or 5% sodium hydroxide solution to the stirring acidic waste. Be cautious as the reaction of an acid with a bicarbonate or carbonate will produce carbon dioxide gas, which can cause foaming and splashing.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue the slow addition of the base until the pH of the solution is stable between 6.0 and 8.0.

  • Collection: Once the solution is neutralized, transfer it to a clearly labeled hazardous waste container. The label must include the chemical name, concentration, and the date of neutralization.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed chemical waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: 4-Methylcyclohexanecarboxylic Acid Waste B Assess Waste Characteristics (Solid/Liquid, Concentration) A->B C Is Neutralization a Pre-treatment Step? B->C D Perform Neutralization (See Protocol) C->D Yes E Package in a Labeled Hazardous Waste Container C->E No D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H End: Compliant Disposal G->H

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.